Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2O4/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,24-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFDJRJOGPUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CCl)O)C2=CC=C(C=C2)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963995 | |
| Record name | 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4809-35-2 | |
| Record name | Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004809352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}bis(3-chloropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl), a chlorinated derivative of the widely used epoxy monomer, Bisphenol A diglycidyl ether (BADGE). This document details the core synthetic reactions, outlines experimental protocols, and presents the underlying chemical principles.
Introduction
This compound, also known as BADGE-2Cl, is a significant compound often studied in the context of food contact materials and environmental analysis. Its synthesis is a direct result of the interaction between Bisphenol A diglycidyl ether (BADGE), a primary component of epoxy resins, and hydrochloric acid. This process is of particular interest to researchers studying the migration and transformation of epoxy resin constituents under acidic conditions, as well as for the preparation of analytical standards for toxicological and metabolic studies.
Core Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the formation of its precursor, Bisphenol A diglycidyl ether (BADGE).
Step 1: Synthesis of Bisphenol A diglycidyl ether (BADGE)
The initial step involves the reaction of Bisphenol A (BPA) with an excess of epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic ring-opening of the epichlorohydrin, followed by a dehydrochlorination to form the glycidyl ether.
Reaction Scheme for BADGE Synthesis
Caption: Synthesis of BADGE from Bisphenol A and epichlorohydrin.
Step 2: Synthesis of this compound (BADGE-2Cl)
The second and final step is the hydrochlorination of BADGE. This reaction involves the acid-catalyzed ring-opening of the two epoxide rings of the BADGE molecule by hydrochloric acid (HCl). Each epoxide ring reacts with one molecule of HCl to yield the corresponding chlorohydrin, resulting in the formation of this compound.[1]
Reaction Scheme for BADGE-2Cl Synthesis
Caption: Synthesis of BADGE-2Cl via hydrochlorination of BADGE.
Experimental Protocols
While specific yields and optimal conditions can vary, the following protocols outline the general procedures for the synthesis of BADGE and its subsequent conversion to BADGE-2Cl.
Synthesis of Bisphenol A diglycidyl ether (BADGE)
A detailed experimental procedure for the synthesis of BADGE is as follows:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve Bisphenol A in an excess of epichlorohydrin.
-
Catalyst Addition: Gradually add a concentrated aqueous solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The molar ratio of NaOH to Bisphenol A is typically around 2:1.
-
Temperature Control: Maintain the reaction temperature between 60°C and 100°C.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the resulting sodium chloride salt is removed by filtration. The excess epichlorohydrin is removed by distillation under reduced pressure. The crude BADGE can be further purified by recrystallization or column chromatography.
Synthesis of this compound (BADGE-2Cl)
The following is a generalized protocol for the hydrochlorination of BADGE:
-
Dissolution: Dissolve the purified BADGE in a suitable organic solvent, such as dioxane or a chlorinated solvent, in a reaction flask.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric excess of concentrated hydrochloric acid with continuous stirring.
-
Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be followed by monitoring the disappearance of the epoxide groups using techniques like infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.
-
Isolation and Purification: Upon completion, the reaction mixture is typically neutralized with a weak base. The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude BADGE-2Cl. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Quantitative Data
Quantitative data for the synthesis of BADGE and BADGE-2Cl can be influenced by various factors including reaction conditions and purity of reagents. The following table summarizes typical data found in the literature, although specific values may vary.
| Parameter | Synthesis of BADGE | Synthesis of BADGE-2Cl |
| Reactants | Bisphenol A, Epichlorohydrin, NaOH | BADGE, HCl |
| Typical Molar Ratio | BPA:Epichlorohydrin (1:2 to 1:10) | BADGE:HCl (1:2.2) |
| Typical Solvent | Excess Epichlorohydrin | Dioxane, Chlorinated Solvents |
| Typical Temperature | 60-100 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Reported Yield | > 80% | Variable, typically high |
| Purity | > 95% after purification | > 98% for analytical standards |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the purified final product, including characterization steps, can be visualized as follows:
Caption: Overall workflow for the synthesis and characterization of BADGE-2Cl.
Conclusion
The synthesis of this compound is a straightforward two-step process involving the initial formation of BADGE followed by an acid-catalyzed epoxide ring-opening. This guide provides the fundamental knowledge and procedural outlines necessary for researchers to synthesize and study this important compound. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for analytical and research purposes.
References
The Genesis of a Pre-Polymer: A Technical Guide to the Formation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
For Immediate Release
This whitepaper provides a detailed exploration of the chemical synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a key chlorohydrin derivative of Bisphenol A diglycidyl ether (BADGE). This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who require a deep understanding of the reaction mechanism, experimental procedures, and analytical characterization of this compound.
Core Reaction Mechanism
The formation of this compound is a multi-step process initiated by the reaction of Bisphenol A (BPA) with an excess of epichlorohydrin (ECH) under alkaline conditions. The reaction proceeds through a nucleophilic substitution mechanism involving the opening of the epoxide ring of epichlorohydrin by the phenoxide ions of BPA.
The overall reaction can be summarized as follows:
Step 1: Deprotonation of Bisphenol A
The phenolic hydroxyl groups of Bisphenol A are acidic and are deprotonated by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a more nucleophilic phenoxide ion.
Step 2: Nucleophilic Attack and Ring Opening
The resulting phenoxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This step is a classic example of a Williamson ether synthesis.
Step 3: Formation of the Dichlorohydrin
Given that Bisphenol A has two phenolic hydroxyl groups, the process is repeated on the other side of the molecule, leading to the formation of the final product, this compound. The use of an excess of epichlorohydrin favors the formation of this dichlorohydrin over polymerization.
A simplified representation of the reaction mechanism is depicted in the following diagram:
Quantitative Data
Precise quantitative data for the direct, high-yield synthesis of this compound is not extensively reported in publicly available literature, as the primary industrial focus is often the production of the corresponding epoxy resin (BADGE). However, based on related syntheses of epoxy resins and chlorohydrin derivatives, the following table summarizes key reaction parameters that influence the yield and purity of the product.
| Parameter | Condition | Expected Outcome on Yield/Purity |
| Molar Ratio (ECH:BPA) | > 2:1 (significant excess of ECH) | Favors the formation of the dichlorohydrin and minimizes polymerization. |
| Catalyst | NaOH, KOH, Quaternary Ammonium Salts | An alkaline catalyst is essential for the deprotonation of BPA. The choice of catalyst can affect reaction rate and selectivity. |
| Temperature | 50 - 70 °C | Higher temperatures can increase the reaction rate but may also promote side reactions and polymerization. |
| Reaction Time | 1 - 3 hours | Sufficient time is required for the completion of both nucleophilic substitution steps. |
| Solvent | Often neat (excess ECH acts as solvent) or with an inert organic solvent | The choice of solvent can influence the solubility of reactants and the reaction kinetics. |
Experimental Protocols
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Inert organic solvent (e.g., toluene, optional)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve Bisphenol A in a significant excess of epichlorohydrin (e.g., a 10:1 molar ratio of ECH to BPA). An inert solvent can be added if necessary.
-
Catalyst Addition: Slowly add a concentrated aqueous solution of NaOH or KOH to the reaction mixture while stirring vigorously. The addition should be dropwise to control the exothermic reaction. The molar ratio of NaOH/BPA is typically in the range of 1.35-1.42:1 for the complete reaction to the epoxy, so a stoichiometric amount relative to BPA should be considered for the chlorohydrin formation.[1]
-
Reaction: Heat the mixture to a temperature between 50-60 °C and maintain for 1.5 to 4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Extraction: Add deionized water to the reaction mixture to dissolve the inorganic salts. Extract the organic phase with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
The following diagram illustrates a general workflow for the synthesis and purification of BADGE·2HCl.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bisphenol A backbone, the methyl protons of the isopropylidene group, and the protons of the 3-chloro-2-hydroxypropyl ether chains.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the quaternary carbon of the isopropylidene group, and the carbons of the ether side chains.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of BADGE·2HCl would exhibit characteristic absorption bands corresponding to:
-
O-H stretching of the hydroxyl groups.
-
C-O stretching of the ether linkages.
-
C-Cl stretching of the chlorohydrin moiety.
-
Aromatic C-H and C=C stretching from the bisphenol A core.
Mass Spectrometry (MS):
Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of BADGE·2HCl. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ether bonds and loss of small molecules.
This technical guide provides a foundational understanding of the synthesis of this compound. Further research and optimization of the presented experimental protocol may be necessary to achieve high yields and purity for specific research applications.
References
An In-depth Technical Guide to Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, also known by its acronym BADGE-2HCl, is a derivative of Bisphenol A (BPA). It is of significant interest to researchers in various fields, including toxicology, materials science, and drug development, due to its presence as a potential migrant from food contact materials and its biological activities. This technical guide provides a comprehensive overview of its chemical properties, structure, and known biological effects, with a focus on presenting quantitative data and experimental methodologies.
Chemical Structure and Identification
The chemical structure of this compound consists of a central Bisphenol A core ether-linked to two 3-chloro-2-hydroxypropyl groups.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol[1] |
| CAS Number | 4809-35-2[1] |
| Molecular Formula | C₂₁H₂₆Cl₂O₄[1] |
| Synonyms | BADGE-2HCl, 2,2-Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]propane[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 413.33 g/mol | [2] |
| Appearance | Colorless or white powder or crystals | [3] |
| Melting Point | >58°C (decomposes) | [2][4] |
| Boiling Point | 585.1 ± 50.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO or methanol | [3] |
Experimental Protocols
Representative Synthesis of this compound
Workflow for a Representative Synthesis:
Caption: A generalized two-step synthesis workflow.
Step 1: Synthesis of Bisphenol A diglycidyl ether (BADGE) A two-step process is often employed. First, an addition reaction between Bisphenol A and epichlorohydrin is carried out in the presence of a catalyst, such as a quaternary ammonium salt, to form a chlorohydrin intermediate. In the second step, a ring-closure reaction is induced in the presence of sodium hydroxide to yield the epoxy resin, BADGE[5].
Step 2: Synthesis of this compound The purified BADGE is then reacted with a stoichiometric amount of concentrated hydrochloric acid. The reaction proceeds via the opening of the epoxide rings to form the final product. The product is then purified, for example, by recrystallization.
Representative Analytical HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound. The following is a representative protocol based on methods for similar bisphenol compounds.
Table 3: Representative HPLC Parameters
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of A, gradually increasing the percentage of B over the run to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm or Fluorescence (Excitation: 275 nm, Emission: 300 nm) |
| Injection Volume | 10-20 µL |
Biological Activity and Signaling Pathways
This compound is recognized as a potential endocrine-disrupting chemical. Research has indicated its ability to interfere with metabolic processes, particularly lipid homeostasis.
A study utilizing the zebrafish liver cell line (ZFL) demonstrated that this compound exhibits higher lipotoxicity compared to Bisphenol A (BPA) and Bisphenol F (BPF)[3]. The study revealed that exposure to this compound led to an increase in intracellular levels of dihydroceramides and ether-triacylglycerides, which is suggestive of inhibited cell growth[3]. Furthermore, it caused an increase in saturated and lower unsaturated triacylglycerides[3].
While a complete signaling cascade has not been fully elucidated for this specific compound, based on its effects on lipid metabolism, a plausible pathway can be proposed. The disruption of lipid homeostasis often involves key regulators of lipid synthesis and breakdown.
Proposed Signaling Pathway for Disruption of Lipid Homeostasis:
Caption: Proposed pathway of cellular effects.
This diagram illustrates the observed effects of this compound on lipid metabolism in zebrafish liver cells, leading to inhibited cell growth and lipotoxicity. Further research is required to identify the specific molecular targets and signaling molecules involved in this pathway.
Conclusion
This compound is a compound of growing interest due to its potential as an endocrine disruptor and its effects on lipid metabolism. This guide has summarized its key chemical and physical properties, provided representative experimental protocols, and outlined its known biological activities. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and materials science. Further investigation is warranted to fully elucidate its mechanisms of action and potential health implications.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 2,2-BIS[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]PROPANE | 4809-35-2 [amp.chemicalbook.com]
- 3. Untargeted lipidomics reveals the toxicity of bisphenol A bis(3-chloro-2- hydroxypropyl) ether and bisphenols A and F in zebrafish liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2-BIS[4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL]PROPANE CAS#: 4809-35-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Di-tert-butyl-p-benzoquinone (CAS No. 719-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butyl-p-benzoquinone, with the CAS number 719-22-2, is a significant organic compound belonging to the benzoquinone class.[1] Its structure is characterized by a p-benzoquinone core substituted with two bulky tert-butyl groups at the 2 and 6 positions.[2] This substitution pattern imparts unique steric and electronic properties, influencing its reactivity and biological activity. The compound is of considerable interest due to its role as a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), as well as its own intrinsic antioxidant properties.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of 2,6-Di-tert-butyl-p-benzoquinone.
Physicochemical Properties
2,6-Di-tert-butyl-p-benzoquinone typically appears as a yellow to orange crystalline solid.[1][3][4] The bulky tert-butyl groups contribute to its stability and influence its solubility, rendering it highly soluble in many organic solvents while having limited solubility in water.[4][5]
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀O₂ | [3][6] |
| Molecular Weight | 220.31 g/mol | [1][3][6] |
| Melting Point | 65-67 °C | [1][7][8][9] |
| Boiling Point | 75-80 °C at 0.7 mmHg; 285.4 °C at 760 mmHg | [7][10] |
| Vapor Pressure | 0.000411 mmHg; 0.00281 mmHg at 25°C | [1][10] |
| logP (Octanol-Water Partition Coefficient) | 4.42 | [1][11] |
| Water Solubility | Insoluble; Predicted: 0.12 g/L | [4][7][11] |
| Appearance | Yellow to orange crystals or crystalline powder | [1][3][7] |
Spectroscopic and Other Properties
| Property | Value | Source(s) |
| Density | 1.0106 g/cm³ (rough estimate); 1.027 g/cm³ | [7][10] |
| Refractive Index | 1.4970 (estimate); 1.504 | [7][10] |
| Flash Point | >110 °C (230 °F); 106.2 °C | [7][10] |
| EINECS Number | 211-946-0 | [7][10] |
| InChI Key | RDQSIADLBQFVMY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)C1=CC(=O)C=C(C1=O)C(C)(C)C | [1] |
Experimental Protocols
Synthesis of 2,6-Di-tert-butyl-p-benzoquinone
The most common method for the synthesis of 2,6-Di-tert-butyl-p-benzoquinone is the oxidation of 2,6-di-tert-butylphenol.[6][12] Several oxidizing agents and catalytic systems can be employed for this transformation.
Protocol 1: Oxidation using Hydrogen Peroxide
This method utilizes hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst.[6][13]
-
Reagents:
-
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in acetonitrile in a reaction vessel.
-
Add the titanosilicate catalyst to the solution.
-
Add the 35% aqueous solution of hydrogen peroxide to the reaction mixture. The molar ratio of phenol to hydrogen peroxide is typically in the range of 1:2 to 1:4.[13]
-
Maintain the reaction temperature between 25-60°C.[13]
-
Allow the reaction to proceed for 0.5 to 2 hours.[13]
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization.
-
Protocol 2: Salcomine-Catalyzed Oxygenation
This procedure employs a cobalt catalyst, salcomine, for the selective oxidation of 2,6-di-tert-butylphenol using molecular oxygen.[14]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas-inlet tube.[14]
-
Reagents:
-
Procedure:
-
Charge the flask with 2,6-di-tert-butylphenol and N,N-dimethylformamide.[14]
-
Add the salcomine catalyst to the mixture.[14]
-
Introduce oxygen gas with stirring, ensuring the temperature does not exceed 50°C.[14]
-
Continue the reaction for approximately 4 hours, at which point the temperature will typically drop to around 25°C.[14]
-
Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid to precipitate the product.[14]
-
Collect the yellow-brown precipitate by suction filtration.[14]
-
Wash the precipitate sequentially with 1 N hydrochloric acid, water, and cold ethanol.[14]
-
Dry the crude product under reduced pressure.[14]
-
Recrystallize the crude product from ethanol to obtain pure 2,6-di-tert-butyl-p-benzoquinone.[14]
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2,6-Di-tert-butyl-p-benzoquinone.
Biological Activity and Signaling Pathways
2,6-Di-tert-butyl-p-benzoquinone exhibits a range of biological activities, primarily stemming from its antioxidant properties and its ability to participate in redox reactions.[4][6] It is a known metabolite of BHT, a common food additive, and its formation is relevant to understanding the metabolic fate and potential biological effects of BHT.[1][2]
Recent studies have explored the potential for 2,6-Di-tert-butyl-p-benzoquinone to interact with cellular signaling pathways. One area of investigation has been its effect on the retinoic acid receptor β (RARβ), a key regulator of cell growth and differentiation.[15] Interference with RARβ signaling has been identified as a potential molecular initiating event that could lead to adverse outcomes, including carcinogenic risk.[15] The proposed mechanism involves both epigenetic modifications (DNA methylation) and direct conformational changes to the receptor.[15] This interference can subsequently alter the expression of downstream proteins such as p-Erk1/2 and COX-2, potentially promoting cancer cell proliferation and metastasis.[15]
Proposed Signaling Pathway Interference
Caption: Proposed adverse outcome pathway involving 2,6-Di-tert-butyl-p-benzoquinone.
References
- 1. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 719-22-2: 2,6-Di-tert-butyl-1,4-benzoquinone [cymitquimica.com]
- 6. Buy 2,6-Di-tert-butyl-P-benzoquinone | 719-22-2 [smolecule.com]
- 7. 2,6-Di-tert-butyl-p-benzoquinone CAS#: 719-22-2 [m.chemicalbook.com]
- 8. 2,6-Di-tert-butyl-p-benzoquinone | 719-22-2 [chemicalbook.com]
- 9. 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 [sigmaaldrich.com]
- 10. 2,6-Di-tert-butyl-p-benzoquinone | 719-22-2 [chemnet.com]
- 11. hmdb.ca [hmdb.ca]
- 12. 2,6-Di-tert-butyl-P-benzoquinone | 719-22-2 | Benchchem [benchchem.com]
- 13. RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl)
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl) is a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE), a primary component of epoxy resins. These resins are extensively used in the internal coatings of food and beverage cans to prevent direct contact between the contents and the metal surface. The formation of BADGE-2HCl can occur from the reaction of BADGE with hydrochloric acid, which may be present in certain food matrices or from the breakdown of other materials used in the can lining, such as PVC-based organosols. Due to its potential for migration into foodstuffs, the detection and quantification of BADGE-2HCl are of significant interest to researchers, scientists, and professionals in the field of drug development and food safety. This guide provides a comprehensive overview of the solubility of BADGE-2HCl in organic solvents and details the experimental protocols for its analysis.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Acetonitrile | Soluble (commercially available as a solution) | |
| General Organic Solvents | Soluble |
Experimental Protocols for Analysis
The analysis of BADGE-2HCl, particularly in complex matrices like food, involves several key steps including sample preparation (extraction and clean-up) and instrumental analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the determination of BADGE-2HCl.
Sample Preparation: Extraction from Canned Food
The goal of the extraction process is to isolate BADGE-2HCl and its related compounds from the food matrix while minimizing the co-extraction of interfering substances.
-
Liquid-Liquid Extraction (LLE):
-
Homogenize the entire content of the can.
-
Weigh a representative sample (e.g., 3 g) of the homogenized food into a centrifuge tube.
-
Add a suitable organic solvent for extraction. Acetonitrile is frequently used due to its excellent solubility for BADGE derivatives and its ability to precipitate proteins.[2] For fatty foods, ethyl acetate is a common choice.
-
Vortex or shake the mixture vigorously for a specified period (e.g., 20 minutes) to ensure thorough mixing.
-
Further enhance extraction by sonication in an ultrasonic bath (e.g., for 30 minutes).
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 15 minutes) to separate the organic solvent layer from the solid food matrix.
-
Carefully transfer the supernatant (the organic solvent layer) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a smaller volume of a solvent mixture suitable for the analytical instrument, such as methanol:water (1:1), and filter before injection.[3]
-
-
Solid-Phase Extraction (SPE) for Clean-up: SPE is often used after the initial extraction to further purify the sample by removing interfering compounds.
-
Condition a polymeric SPE cartridge (e.g., hydrophobic polystyrene-divinylbenzene) with methanol followed by water.
-
Load the reconstituted extract from the LLE step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences while retaining the analytes of interest.
-
Elute the BADGE derivatives, including BADGE-2HCl, from the cartridge using a stronger organic solvent, such as methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[2]
-
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): HPLC-FLD is a sensitive technique for the quantification of BADGE and its derivatives.
-
Column: A reversed-phase column, such as a C18 column, is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed. The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the analytes based on their polarity.
-
Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.
-
Detection: Fluorescence detection is highly sensitive for these compounds. The excitation and emission wavelengths are optimized for the specific analytes. For instance, an excitation wavelength of 275 nm and an emission wavelength of 295 nm can be used.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity, making it the preferred method for complex matrices and trace-level analysis.
-
Chromatography: Similar HPLC conditions as described for HPLC-FLD are used.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for these compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for BADGE-2HCl are monitored, providing high selectivity and reducing matrix interference.
-
Workflow for Analysis of BADGE-2HCl in Food Samples
Caption: General workflow for the analysis of BADGE-2HCl in food samples.
Conclusion
While quantitative data on the solubility of this compound in organic solvents remains scarce, its qualitative solubility characteristics and, more importantly, the well-established analytical methodologies for its detection provide a solid foundation for researchers and scientists. The detailed experimental protocols for extraction, clean-up, and instrumental analysis using HPLC and LC-MS/MS enable the accurate and sensitive determination of this compound in various matrices. This technical guide serves as a valuable resource for professionals involved in food safety, quality control, and toxicological studies related to food contact materials. Further research into the physicochemical properties of BADGE-2HCl, including its quantitative solubility, would be beneficial for a more complete understanding of its behavior.
References
An In-depth Technical Guide on the Thermal Degradation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in publicly available literature specifically detailing the thermal degradation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl). This guide synthesizes information from studies on structurally related compounds, including Bisphenol A (BPA), epoxy resins, and chlorinated organic molecules, to provide a comprehensive overview of the expected thermal behavior, analytical methodologies, and potential degradation pathways.
Introduction
This compound (BADGE-2HCl) is a derivative of Bisphenol A diglycidyl ether (BADGE), commonly used in the manufacturing of epoxy resins and coatings. The presence of chlorine atoms in its structure significantly influences its thermal stability and the nature of its degradation products. Understanding the thermal degradation of BADGE-2HCl is crucial for assessing the safety and stability of materials derived from it, particularly in applications involving elevated temperatures. Thermal decomposition can lead to the formation of various volatile and non-volatile compounds, some of which may be hazardous. For instance, the thermal treatment of coatings containing BADGE can lead to the formation of chlorinated derivatives[1][2].
Physicochemical Properties and Thermal Stability
The thermal stability of a compound is influenced by its molecular structure. The ether linkages and the presence of hydroxyl and chloro- groups in BADGE-2HCl are key determinants of its degradation profile. While specific thermal data for BADGE-2HCl is scarce, the Safety Data Sheet for the related compound Bisphenol A indicates that it is stable under normal conditions but will emit toxic fumes, including oxides of carbon, upon burning[3]. It is anticipated that the degradation of BADGE-2HCl would be an exothermic process[4].
Experimental Protocols for Studying Thermal Degradation
A multi-faceted analytical approach is required to fully characterize the thermal degradation of BADGE-2HCl. The following are standard experimental protocols employed for such investigations.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition kinetics of BADGE-2HCl.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of BADGE-2HCl is placed in a ceramic or platinum pan.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or in the presence of an oxidative gas like air, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in BADGE-2HCl as a function of temperature.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a controlled atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program (heating and cooling cycles) at a defined rate (e.g., 10°C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. This data reveals endothermic and exothermic transitions such as melting, glass transition, and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of BADGE-2HCl.
Methodology:
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A microgram-scale amount of the BADGE-2HCl sample is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). This rapid heating causes thermal fragmentation of the molecule.
-
Gas Chromatography (GC): The resulting volatile fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.
Quantitative Data on Thermal Degradation
Due to the lack of direct experimental studies on BADGE-2HCl, this section presents hypothetical data based on the expected behavior of similar chlorinated aromatic ethers. The actual values would need to be determined experimentally.
Table 1: Hypothetical TGA Data for the Thermal Degradation of BADGE-2HCl
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | 300 - 350°C | 280 - 330°C |
| Temperature at Max Decomposition Rate (Tmax) | 370 - 420°C | 350 - 400°C |
| Weight Loss at 500°C | 60 - 70% | 70 - 80% |
| Final Residue at 800°C | 20 - 30% | < 10% |
Table 2: Potential Thermal Degradation Products of BADGE-2HCl
| Product Name | Chemical Formula | Method of Identification |
| Bisphenol A | C15H16O2 | Py-GC/MS |
| 4-Isopropylphenol | C9H12O | Py-GC/MS |
| Phenol | C6H6O | Py-GC/MS |
| Hydrogen Chloride | HCl | TGA-FTIR, Ion Chromatography |
| Carbon Monoxide | CO | TGA-FTIR |
| Carbon Dioxide | CO2 | TGA-FTIR |
| Chlorinated Aromatic Compounds | Various | Py-GC/MS |
| Water | H2O | TGA-FTIR |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of analysis and a proposed degradation pathway for BADGE-2HCl.
Caption: Workflow for the comprehensive thermal analysis of BADGE-2HCl.
Caption: Proposed multi-step thermal degradation pathway for BADGE-2HCl.
Proposed Thermal Degradation Mechanism
The thermal degradation of BADGE-2HCl is expected to be a complex process involving multiple reaction pathways.
Initial Stages: The degradation is likely initiated by the cleavage of the weakest bonds in the molecule. The C-O ether bonds and the C-Cl bonds are susceptible to thermal scission. The presence of hydroxyl groups can also facilitate dehydration reactions.
Intermediate Stages: The initial bond scissions would generate a variety of radical and unstable intermediate species. These intermediates can undergo further reactions such as:
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) is a common thermal degradation pathway for chlorinated organic compounds.
-
Chain Scission: Fragmentation of the bisphenol A backbone can lead to the formation of bisphenol A, isopropylphenol, and phenol.
-
Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of various aromatic and aliphatic compounds.
Final Stages: At higher temperatures, the intermediate products will further decompose into smaller, more stable volatile molecules such as water, carbon monoxide, carbon dioxide, and light hydrocarbons. A solid, carbonaceous char residue is also expected to form, particularly under inert atmospheres.
Conclusion
References
Unraveling the In Vivo Fate of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE), is primarily formed during the production of epoxy resins used in food can coatings. Due to its potential migration into foodstuffs, understanding its in vivo metabolic fate is crucial for assessing human exposure and potential health risks. While extensive research has been conducted on the metabolism of BADGE, specific in vivo metabolic data for BADGE·2HCl remains limited. This technical guide provides a comprehensive overview of the potential metabolites of BADGE·2HCl, drawing upon the known metabolic pathways of BADGE and related compounds. It also outlines detailed experimental protocols for future in vivo metabolism studies.
Proposed In Vivo Metabolic Pathways of BADGE·2HCl
Based on the known biotransformation of the parent compound BADGE, the in vivo metabolism of BADGE·2HCl is likely to proceed through several key pathways: hydrolysis, oxidation, and conjugation. The presence of chlorohydrin moieties in BADGE·2HCl suggests that dehalogenation and subsequent reactions may also occur.
A proposed metabolic pathway for BADGE·2HCl is illustrated below. This pathway is hypothetical and requires experimental validation.
Caption: Proposed metabolic pathway of BADGE·2HCl in vivo.
The primary metabolic routes are anticipated to be:
-
Hydrolysis: The chlorohydrin groups are susceptible to hydrolysis, leading to the formation of BADGE·HCl·H2O and subsequently BADGE·2H2O (bisphenol A bis(2,3-dihydroxypropyl) ether). BADGE·2H2O is a known major metabolite of BADGE.
-
Oxidation: The terminal hydroxyl groups of the propyl chains can undergo oxidation to form corresponding carboxylic acid metabolites.
-
Conjugation: The hydroxyl groups of the parent compound and its metabolites can be conjugated with glucuronic acid or sulfate, facilitating their excretion.
Quantitative Data on BADGE Metabolites in Human Biological Samples
While specific quantitative data for the in vivo metabolites of BADGE·2HCl are not yet available, studies on human exposure to BADGE provide valuable insights into the levels of its major hydrolysis products in plasma and urine. These data are summarized in the tables below and can serve as a reference for future studies on BADGE·2HCl.
Table 1: Concentrations of BADGE and its Hydrolysis Metabolites in Human Venous Blood Plasma
| Analyte | Concentration Range (ng/mL) | Detection Frequency | Reference |
| BADGE | < LLOQ | 0% | [1] |
| BADGE·H₂O | 0.108 - 0.222 | 40% | [1] |
| BADGE·2H₂O | 0.660 - 303.593 | 100% | [1] |
| LLOQ: Lower Limit of Quantification |
Table 2: Concentrations of BADGE and its Hydrolysis Metabolites in Human Urine
| Analyte | Concentration Range (ng/mL) | Detection Frequency | Reference |
| BADGE | < LLOQ (except one sample) | Low | [1] |
| BADGE·H₂O | 0.187 (in one sample) | Low | [1] |
| BADGE·2H₂O | 0.200 - 0.306 | High | [1] |
| LLOQ: Lower Limit of Quantification |
These findings suggest that for BADGE exposure, the di-hydrolyzed metabolite, BADGE·2H₂O, is the most predominant and consistently detected biomarker in both plasma and urine[1].
Experimental Protocols for In Vivo Metabolism Studies of BADGE·2HCl
The following section outlines a detailed, hypothetical experimental protocol for investigating the in vivo metabolism of BADGE·2HCl in a rodent model. This protocol is a composite based on established methodologies for BADGE and other xenobiotics.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.
-
Dosing: Administer BADGE·2HCl (dissolved in a suitable vehicle like corn oil) via oral gavage at a single dose (e.g., 10 mg/kg body weight). A control group should receive the vehicle only.
Sample Collection
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.
-
Blood: Collect blood samples from the tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to obtain plasma.
-
Storage: Store all biological samples at -80°C until analysis.
Sample Preparation
The following workflow outlines the steps for preparing urine and plasma samples for analysis.
Caption: General workflow for urine and plasma sample preparation.
-
Urine Sample Preparation:
-
Thaw urine samples to room temperature.
-
To account for conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase and sulfatase.
-
Acidify the urine samples.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB) to clean up and concentrate the analytes.
-
Wash the SPE cartridge and elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Plasma Sample Preparation:
-
Thaw plasma samples to room temperature.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and proceed with SPE as described for urine samples.
-
Analytical Methodology: HPLC-MS/MS
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of expected metabolites.
-
Metabolite Identification: Full scan and product ion scan modes for the identification of unknown metabolites.
-
Conclusion
This technical guide provides a foundational understanding of the potential in vivo metabolism of BADGE·2HCl. The proposed metabolic pathways, derived from the known biotransformation of BADGE, offer a starting point for targeted analytical studies. The provided quantitative data for BADGE metabolites underscores the importance of hydrolysis in the detoxification of related compounds. The detailed experimental protocols serve as a practical resource for researchers aiming to elucidate the complete metabolic profile of BADGE·2HCl. Further research in this area is essential for a comprehensive risk assessment of human exposure to this compound.
References
Navigating the Environmental Journey of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCBHP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCBHP), a derivative of Bisphenol A diglycidyl ether (BADGE), is a compound of emerging environmental interest.[1] Its structural similarity to Bisphenol A (BPA), a well-documented endocrine disruptor, necessitates a thorough understanding of its behavior and persistence in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of BCBHP, drawing upon available data and established principles of environmental chemistry. Due to the limited specific experimental data for BCBHP, this guide leverages information on related compounds, such as BPA and other chlorinated ethers, to provide a scientifically grounded assessment of its likely environmental behavior. Standardized experimental protocols for determining key environmental parameters are also detailed to facilitate further research.
Physicochemical Properties of BCBHP
The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments (air, water, soil, and biota), its susceptibility to degradation, and its potential for transport. While experimental data for BCBHP is scarce, some key properties have been computed and are presented in Table 1. For context, experimentally determined properties for the related compound, Bisphenol A (BPA), are also provided.
Table 1: Physicochemical Properties of BCBHP and BPA
| Property | This compound (BCBHP) | Bisphenol A (BPA) |
| Chemical Structure | CC(C)(c1ccc(OCC(O)CCl)cc1)c2ccc(OCC(O)CCl)cc2 | CC(C)(c1ccc(O)cc1)c2ccc(O)cc2 |
| CAS Number | 4809-35-2[2] | 80-05-7 |
| Molecular Formula | C₂₁H₂₆Cl₂O₄[2] | C₁₅H₁₆O₂ |
| Molecular Weight | 413.3 g/mol [2] | 228.29 g/mol |
| Physical Description | Colorless or white powder or crystals[3] | White powder with a subtle odor[4] |
| Water Solubility | Slightly soluble in DMSO or methanol[3] (Quantitative data in water not available) | ~300 mg/L at 25°C[5] |
| Vapor Pressure | Data not available | 5 x 10⁻⁶ mm Hg at 25°C |
| Octanol-Water Partition Coefficient (log Kow) | 4.6 (Computed)[2] | 3.40[5] |
| Henry's Law Constant | Data not available | 1.1 x 10⁻¹⁰ atm-m³/mol |
The computed high octanol-water partition coefficient (log Kow) of 4.6 for BCBHP suggests a strong tendency to partition into organic matter, such as soil, sediment, and biota, rather than remaining in the aqueous phase.[2] This is a critical factor influencing its mobility and bioavailability.
Environmental Fate of BCBHP
The persistence of BCBHP in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is a key process for the removal of organic contaminants from the environment, mediated by microorganisms. While no specific studies on the biodegradation of BCBHP were identified, insights can be drawn from the extensive research on BPA and other chlorinated compounds.
-
Aerobic Biodegradation: Under aerobic conditions, BPA is readily biodegradable in water and soil, with reported half-lives ranging from a few days to a few weeks.[6] The degradation of BPA often proceeds through the oxidation of the aliphatic methyl group and hydroxylation of the phenolic rings.[7] For BCBHP, the presence of the chloro-2-hydroxypropyl ether side chains introduces additional sites for microbial attack. The ether linkages can be cleaved by etherase enzymes.[6] The chlorinated carbons may be susceptible to dehalogenation by various microbial enzymes, a process that is often a critical step in the detoxification of chlorinated compounds.[8] However, the presence of chlorine atoms can also increase the recalcitrance of a molecule to biodegradation.
-
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of BPA is generally slower than in aerobic environments.[9] For chlorinated compounds, reductive dechlorination is a common anaerobic degradation pathway where the chlorine atom is removed and replaced with a hydrogen atom.[10] It is plausible that BCBHP could undergo anaerobic biodegradation through a combination of ether cleavage and reductive dechlorination.
The overall biodegradability of BCBHP is expected to be slower than that of BPA due to the presence of the chlorinated ether side chains.
Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies and on soil surfaces. While specific data on the photodegradation of BCBHP is unavailable, the bisphenol A core structure is known to absorb UV light, which can lead to its degradation. The presence of chlorine atoms in BCBHP may influence its photolytic behavior.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkages in BCBHP could be susceptible to hydrolysis, particularly at non-neutral pH values. However, ether bonds are generally stable under typical environmental conditions.[11] The rate of hydrolysis would be a critical factor in determining the persistence of BCBHP in aquatic environments.
Environmental Transport of BCBHP
The transport of BCBHP in the environment dictates its distribution and the potential for exposure to various ecosystems and human populations. Key transport processes include sorption to soil and sediment, leaching into groundwater, and volatilization into the atmosphere.
Sorption to Soil and Sediment
Sorption is the process by which a chemical binds to solid particles, such as soil and sediment. The high computed log Kow of 4.6 for BCBHP strongly suggests that it will have a high affinity for organic matter in soil and sediment.[2] This is consistent with studies on BPA, which show significant sorption to soil, with the organic carbon-normalized sorption coefficient (Koc) values ranging from 314 to 1524 L/kg. The sorption of BCBHP to soil is expected to be a dominant process, which would reduce its mobility and bioavailability in the environment.
Leaching and Mobility in Soil
Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. Due to its expected strong sorption to soil organic matter, the leaching potential of BCBHP is predicted to be low. Column leaching studies with related bisphenols have demonstrated that mobility is inversely correlated with soil organic matter content.[12] Therefore, in soils with higher organic content, BCBHP is likely to be retained in the upper soil layers with limited potential for groundwater contamination.
Volatilization
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. The potential for volatilization is determined by a chemical's vapor pressure and Henry's Law constant. While these values are not available for BCBHP, its high molecular weight and the presence of polar hydroxyl groups suggest that its vapor pressure is likely to be low, and therefore, volatilization from water and moist soil surfaces is not expected to be a significant transport pathway.
Experimental Protocols
To address the data gaps for BCBHP, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed.[13] These guidelines provide a framework for generating high-quality, reproducible data on the environmental fate and transport of chemicals.
Table 2: Key OECD Guidelines for Environmental Fate and Transport Studies
| OECD Guideline | Test | Purpose |
| OECD 105 | Water Solubility | Determines the solubility of a substance in water, a key parameter for assessing its environmental distribution. |
| OECD 104 | Vapour Pressure | Measures the tendency of a substance to evaporate, which is important for assessing its potential for atmospheric transport. |
| OECD 117 | Partition Coefficient (n-octanol/water), HPLC Method | Determines the log Kow, which is a crucial indicator of a substance's potential for bioaccumulation and sorption to organic matter.[14] |
| OECD 111 | Hydrolysis as a Function of pH | Evaluates the abiotic degradation of a substance in water at different pH levels.[12] |
| OECD 301 | Ready Biodegradability | A screening test to assess the potential for rapid and complete biodegradation of a substance under aerobic conditions. |
| OECD 307 | Aerobic and Anaerobic Transformation in Soil | Determines the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.[15] |
| OECD 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | Assesses the degradation of a substance in aquatic sediment systems.[4] |
| OECD 316 | Phototransformation of Chemicals in Water – Direct Photolysis | Measures the rate of degradation of a substance in water due to direct absorption of light.[12] |
| OECD 106 | Adsorption – Desorption Using a Batch Equilibrium Method | Determines the sorption of a substance to soil and sediment, providing a measure of its mobility.[15] |
| OECD 312 | Leaching in Soil Columns | Simulates the leaching of a substance and its degradation products through soil columns to assess the potential for groundwater contamination.[16] |
Analytical Methodology
Accurate determination of BCBHP concentrations in environmental matrices is essential for conducting fate and transport studies. Given its structure, a suitable analytical approach would involve extraction from the sample matrix followed by instrumental analysis.
-
Sample Extraction: Solid-phase extraction (SPE) is a common technique for extracting and concentrating bisphenols and their derivatives from water samples. For soil and sediment samples, solvent extraction methods such as pressurized liquid extraction (PLE) or Soxhlet extraction would be appropriate.[17]
-
Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred technique for the quantification of bisphenols and their derivatives due to its high sensitivity and selectivity.[18] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the polar hydroxyl groups.
Visualizations
Hypothetical Degradation Pathway of BCBHP
The following diagram illustrates a hypothetical degradation pathway for BCBHP, based on known degradation mechanisms of BPA and chlorinated ethers. This pathway is speculative and requires experimental validation.
Caption: Hypothetical degradation pathway of BCBHP.
Experimental Workflow for OECD 307: Aerobic and Anaerobic Transformation in Soil
The following diagram outlines the experimental workflow for determining the transformation of BCBHP in soil according to OECD Guideline 307.
Caption: Workflow for OECD 307 soil transformation study.
Factors Influencing the Environmental Fate of BCBHP
This diagram illustrates the key relationships between the properties of BCBHP and environmental factors that determine its ultimate fate.
Caption: Factors influencing the environmental fate of BCBHP.
Conclusion
The environmental fate and transport of this compound (BCBHP) are complex processes that are currently not well-documented with experimental data. Based on its chemical structure and the behavior of related compounds, BCBHP is expected to be a relatively persistent compound with low mobility in the environment. Its high computed log Kow suggests a strong tendency to sorb to soil and sediment, limiting its potential for leaching into groundwater. Biodegradation is likely to be the primary degradation pathway, although the presence of chlorinated ether side chains may result in slower degradation rates compared to BPA. Further experimental research following standardized protocols, such as the OECD guidelines, is crucial to accurately characterize the environmental risks associated with BCBHP. The information and methodologies presented in this guide provide a robust framework for researchers and scientists to undertake such investigations and for drug development professionals to consider the environmental implications of related chemical structures.
References
- 1. Exposure to the environmental pollutant bisphenol A diglycidyl ether (BADGE) causes cell over-proliferation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of bisphenol A in aquatic environments: river die-away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurochlor.org [eurochlor.org]
- 9. Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorinated-Ethene Biodegradation Processes--WRIR 99-4285 [pubs.usgs.gov]
- 11. DSpace [dr.lib.iastate.edu]
- 12. OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines | Blue Frog Scientific [bluefrogscientific.com]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.fera.co.uk [content.fera.co.uk]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 18. researchgate.net [researchgate.net]
Endocrine-Disrupting Potential of BADGE·2HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins used extensively in food packaging, such as the internal coatings of cans.[1] During manufacturing, storage, and sterilization processes, BADGE can hydrolyze and react with hydrochloric acid (from sources like PVC gaskets or certain foodstuffs) to form various derivatives, including the chlorinated compound BADGE·2HCl (Bisphenol A (3-chloro-2-hydroxy-propyl) glycidyl ether hydrochloride). The presence of BADGE and its derivatives in food, beverages, and human tissues has raised concerns about their potential as endocrine-disrupting chemicals (EDCs).[2][3] EDCs are exogenous substances that can interfere with any aspect of hormone action, potentially leading to adverse health effects.[4][5]
This technical guide provides an in-depth analysis of the endocrine-disrupting potential of BADGE·2HCl, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the molecular pathways and workflows involved. The information is intended to serve as a comprehensive resource for professionals in research and drug development.
Mechanisms of Endocrine Disruption
BADGE and its derivatives, including BADGE·2HCl, have been shown to interact with multiple endocrine pathways. The primary mechanisms of disruption involve interactions with nuclear receptors and alterations of cellular metabolism.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interaction
BADGE is a well-documented ligand for PPARγ, a nuclear receptor crucial for adipogenesis (fat cell differentiation) and lipid metabolism.[6][7] However, its specific action is debated and may be cell-type dependent.
-
Antagonistic Activity: In several studies, BADGE acts as a PPARγ antagonist. It binds to the receptor with a reported apparent dissociation constant (Kd(app)) of 100 µM but does not activate it.[6] Instead, it inhibits the adipogenic and transcriptional activation induced by PPARγ agonists like rosiglitazone.[6] This antagonistic action has been shown to prevent hormone-mediated differentiation of adipogenic cell lines (3T3-L1 and 3T3-F442A) and reduce bone marrow adiposity in animal models, suggesting that PPARγ activity is essential for these processes.[6][8]
-
Agonistic Activity: Conversely, in an ECV304 cell line stably expressing a PPAR activation reporter gene, BADGE demonstrated agonist activity, inducing transcriptional activation to a level similar to known PPARγ agonists.[7][9] This suggests that the pharmacological profile of BADGE may depend on the specific cellular context and the co-factors present.
Interaction with Steroid Hormone Receptors
While data specifically for BADGE·2HCl is limited, studies on BADGE and its other derivatives indicate potential interactions with estrogen and androgen pathways.
-
Estrogenic and Anti-Estrogenic Effects: The hydrated derivative, BADGE·2H₂O, has shown the ability to accelerate neurite outgrowth in cortical neurons through a mechanism involving the G-protein-coupled estrogen receptor (GPER).[1][2][10] This effect was blocked by an estrogen receptor (ER) antagonist. However, in yeast-based bioassays, some BADGE derivatives have exhibited anti-estrogenic properties.[3] Another study noted anti-estrogenic activity for BADGE in a yeast two-hybrid assay at concentrations above 280 µM.[11]
-
Androgenic and Anti-Androgenic Effects: Some BADGE derivatives have been reported to possess anti-androgenic activity.[3] Specifically, partial anti-androgenic effects were observed for BADGE·2H₂O at a concentration of 100 µM.[11]
Disruption of Placental Cell Lipid Metabolism
BADGE·2HCl has been shown to directly impact cellular metabolism in human placental cells (JEG-3). At concentrations in the low micromolar range, it significantly altered the cellular lipidome, leading to a pronounced decrease in diacyl- and triacyl-glycerides (DGs and TGs) and some membrane lipids.[12] This contrasts with the parent compound BADGE, which led to an accumulation of TGs, indicating that the chlorinated derivative has a distinct effect on lipid handling.[12]
Cytotoxicity and Synergistic Effects
In studies comparing various derivatives, BADGE·2HCl and BADGE consistently show higher cytotoxicity than the hydrolyzed form, BADGE·H₂O, in placental JEG-3 cells.[12] Furthermore, in toxicity assays using bioluminescent bacteria (Microtox assay), BADGE·2HCl exhibited a synergistic toxic effect when combined with BPA and BADGE, suggesting a similar mode of action.[13] These interactions were observed at environmentally relevant concentrations as low as 0.326 µM for BADGE·2HCl.[13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on BADGE·2HCl and its related compounds.
Table 1: Receptor Binding and Activity
| Compound | Receptor/Assay | Effect | Concentration / Value | Cell Line / System | Reference |
| BADGE | PPARγ | Antagonist (Binding Affinity) | Kd(app) = 100 µM | In vitro binding assay | [6] |
| BADGE | PPARγ | Agonist | - | ECV-ACO.Luc (ECV304 clone) | [7] |
| BADGE·2H₂O | Estrogen Receptors (ERs) | Agonist (Neurite Outgrowth) | 1-100 pM | Primary Rat Cortical Neurons | [1][2] |
| BADGE·2H₂O | Androgen Receptor | Partial Antagonist | 100 µM | - | [11] |
| BADGE | Estrogen Receptor | Anti-estrogenic | > 280 µM | Yeast two-hybrid assay | [11] |
Table 2: Cellular and Toxicological Effects
| Compound | Effect | Concentration | Cell Line / System | Reference |
| BADGE·2HCl | Altered Lipidome (↓ DGs, TGs) | Low µM range | JEG-3 (Placental Cells) | [12] |
| BADGE·2HCl | Cytotoxicity (higher than BADGE·H₂O) | - | JEG-3 (Placental Cells) | [12] |
| BADGE·2HCl | Synergistic Toxicity (with BPA, BADGE) | ≥ 0.326 µM | Vibrio fischeri (Microtox) | [13] |
Experimental Protocols
This section details the methodologies used in key studies to assess the endocrine-disrupting potential of BADGE·2HCl and its analogs.
Cell Culture and Exposure
-
JEG-3 Human Placental Cells: Cells were cultured to investigate cytotoxicity and effects on the lipidome. For experiments, cells were exposed to varying concentrations of BADGE, BADGE·H₂O, and BADGE·2HCl. The bioavailability and stability of the compounds in the culture medium were confirmed using HPLC-ESI(+)-QqQ.[12]
-
Primary Cortical Neurons: To study neurodevelopmental effects, primary cultures were established from the cortex of rat embryos. Neurons were treated with low concentrations (1-100 pM) of BADGE·2H₂O for 48 hours before analysis of neurite length and protein/mRNA expression.[1][2]
-
Adipocyte Differentiation Assays: 3T3-L1 and 3T3-F442A preadipocyte cell lines were used to assess the effect on adipogenesis. Cells were induced to differentiate in the presence of hormones and treated with BADGE to determine its ability to block differentiation, which was quantified by staining lipid droplets with Oil Red O.[6]
-
PPARγ Reporter Gene Assay: ECV304 cells were stably transfected with a reporter plasmid containing a PPAR response element linked to a luciferase gene (ECV-ACO.Luc). These cells were treated with BADGE to measure the induction of luciferase expression, indicating PPARγ activation.[7][9]
Analytical and Biochemical Assays
-
Lipidome Analysis: Following exposure, lipids were extracted from JEG-3 cell pellets using ethyl acetate. The lipid profiles were then analyzed by flow injection analysis-electrospray ionization on an Orbitrap mass spectrometer (FIA-ESI(+/−)-Orbitrap) to identify and quantify changes in different lipid classes.[12]
-
Quantitative RT-PCR: Total RNA was extracted from cultured cells (e.g., cortical neurons) and reverse-transcribed into cDNA. The expression levels of target genes, such as Hes1 and Ngn3, were quantified using real-time PCR with specific primers to understand the transcriptional effects of BADGE derivatives.[2][10]
-
Yeast-Based Bioassays: To screen for (anti)estrogenic and (anti)androgenic properties, yeast strains were genetically modified to express human estrogen or androgen receptors and a reporter gene (e.g., lac-Z). The activation or inhibition of the receptor by test compounds results in a colorimetric change that can be quantified.[3]
-
Microtox Assay: This is a standardized toxicity test that measures the effect of chemicals on the light output of the bioluminescent marine bacterium Vibrio fischeri. A decrease in luminescence indicates toxicity. This assay was used to evaluate the synergistic toxic effects of BADGE·2HCl in mixtures.[13]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes described in the literature.
Caption: GPER signaling pathway activated by BADGE·2H₂O in neurons.
Caption: Workflow of BADGE as a competitive antagonist of PPARγ.
Caption: Experimental workflow for placental cell lipidome analysis.
Conclusion
The available scientific evidence indicates that BADGE·2HCl possesses endocrine-disrupting properties, primarily through the alteration of lipid metabolism in placental cells and potential interactions with nuclear receptors, as suggested by studies on the parent BADGE compound. Its demonstrated cytotoxicity and synergistic effects with other common environmental contaminants like BPA warrant further investigation.[12][13] While much of the detailed receptor interaction data has been generated for the parent compound BADGE or its hydrated form BADGE·2H₂O, the distinct metabolic effects of BADGE·2HCl highlight the importance of studying these chlorinated derivatives as unique chemical entities.[2][6][12] For professionals in research and drug development, understanding these mechanisms is critical for assessing the potential health risks associated with exposure and for developing safer alternatives in consumer products. Future research should focus on elucidating the specific binding affinities and dose-response relationships of BADGE·2HCl with a broader range of hormone receptors, including thyroid and steroid receptors, to build a more complete toxicological profile.
References
- 1. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPA, BADGE and analogues: A new multi-analyte LC-ESI-MS/MS method for their determination and their in vitro (anti)estrogenic and (anti)androgenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endocrine disrupting chemical Bisphenol A and its potential effects on female health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol A diglycidyl ether (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BADGE, a synthetic antagonist for PPARγ, prevents steroid-related osteonecrosis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphenol A diglycidyl ether (BADGE) is a PPARgamma agonist in an ECV304 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of synergistic and antagonistic actions of environmental pollutants: Bisphenols A, S and F in the presence of DEP, DBP, BADGE and BADGE·2HCl in three component mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-MS/MS Method for the Analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) is a chlorinated derivative of BADGE, a monomer commonly used in the production of epoxy resins for coatings in food and beverage cans.[1][2] Due to the potential for migration of these compounds from can coatings into foodstuffs, sensitive and reliable analytical methods are required to ensure food safety and compliance with regulatory limits. This application note details a robust HPLC-MS/MS method for the quantification of BADGE·2HCl in various food matrices.
Principle of the Method
This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of BADGE·2HCl from other matrix components, followed by tandem Mass Spectrometry (MS/MS) for selective and sensitive detection. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for high specificity and accurate quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC-MS/MS method for the analysis of BADGE·2HCl in different sample matrices.
| Parameter | Canned Food | Beverages | Reference |
| Limit of Quantification (LOQ) | 1.0 - 4.0 µg/kg | 0.13 - 1.6 µg/L | [1][2] |
| Linearity (Range) | 0.5 - 5000 µg/kg | 0.5 - 5000 µg/L | [1] |
| Recovery | Not explicitly stated for BADGE·2HCl | Not explicitly stated for BADGE·2HCl | |
| Precision (RSD%) | Not explicitly stated for BADGE·2HCl | Not explicitly stated for BADGE·2HCl |
Experimental Protocols
Sample Preparation
a) Canned Solid Food Samples (e.g., vegetables, fish)
-
Homogenize the entire content of the can.
-
Weigh 3 g of the homogenized sample into a 15 mL centrifuge tube.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[1][2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[1][2]
-
Reconstitute the residue in 1 mL of Methanol:Water (1:1, v/v).[1][2]
-
Filter the reconstituted sample through a 0.22 µm filter prior to injection.[1]
b) Canned Beverage Samples (e.g., soft drinks)
-
Degas 20 mL of the beverage sample by sonication for 20 minutes.[1][2]
-
Condition an OASIS HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]
-
Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.[1]
-
Elute the analytes with 4 mL of methanol.[1]
-
Evaporate the eluate to dryness.[1]
-
Reconstitute the residue in 1 mL of Methanol:Water (1:1, v/v).[1]
-
Filter the reconstituted sample through a 0.22 µm filter prior to injection.[1]
HPLC-MS/MS Analysis
a) HPLC Conditions
| Parameter | Value | Reference |
| Column | Ascentis Express C18 (150 x 2.1 mm, 2.7 µm) | [1] |
| Mobile Phase A | 25 mM formic acid–ammonium formate buffer (pH 3.75) | [1] |
| Mobile Phase B | Methanol | [1] |
| Flow Rate | 600 µL/min | [1] |
| Column Temperature | 50 °C | [1] |
| Injection Volume | 10 µL | [1][2] |
| Gradient Elution | Start at 30% B, linear gradient to 50% B in 0.75 min, then to 60% B in 0.5 min, and finally to 80% B in 4 min. | [1] |
b) Mass Spectrometry Conditions
| Parameter | Value | Reference |
| Mass Spectrometer | Triple Quadrupole | [1][2] |
| Ionization Source | Heated Electrospray Ionization (HESI) | [2] |
| Polarity | Positive Ion Mode | [1][2] |
| Precursor Ion | [M+NH₄]⁺ | [1] |
| Spray Voltage | 4000 V | [2] |
| Vaporizer Temperature | 475 °C | [2] |
| Sheath Gas Pressure | 60 units | [2] |
| Auxiliary Gas Pressure | 40 units | [2] |
| Capillary Temperature | 375 °C | [2] |
c) MRM Transition for BADGE·2HCl
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| BADGE·2HCl | 457.0 | 393.2 | 21 |
(Note: The specific collision energy may require optimization on the instrument used.)
Visualizations
Caption: Experimental workflow for HPLC-MS/MS analysis of BADGE·2HCl.
References
Application Notes and Protocols for the Quantification of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) is a derivative of Bisphenol A diglycidyl ether (BADGE), a monomer commonly used in the production of epoxy resins and vinyl coatings for food and beverage cans.[1] The presence of hydrochloric acid in some can coatings can lead to the formation of chlorinated derivatives of BADGE, including BADGE·2HCl.[2] Due to the potential for these compounds to migrate into foodstuffs, robust and reliable analytical methods for their quantification are essential to ensure food safety and regulatory compliance. The European Union has set a specific migration limit (SML) of 1 mg/kg for the sum of BADGE·HCl, BADGE·2HCl, and BADGE·HCl·H2O in foodstuffs.[3]
This document provides detailed application notes and protocols for the sample preparation of various food matrices for the quantification of BADGE·2HCl and related BADGE derivatives. The primary techniques covered are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
Experimental Workflow Overview
The general workflow for the analysis of BADGE·2HCl in food samples involves sample homogenization, extraction of the analyte from the matrix, cleanup of the extract to remove interfering substances, and finally, analysis by a suitable analytical instrument, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
References
Application Notes and Protocols for the Structural Elucidation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl) using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and processing of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra are outlined. The application note includes tabulated reference data for chemical shifts and coupling constants, along with annotated spectra, to facilitate the unambiguous assignment of all proton and carbon signals. Furthermore, a logical workflow for the structural verification of BADGE-2HCl is presented using a Graphviz diagram. This guide is intended for researchers and scientists in analytical chemistry, materials science, and drug development who are involved in the characterization of bisphenol A derivatives and related compounds.
Introduction
This compound (BADGE-2HCl), a derivative of Bisphenol A, is a significant compound in the manufacturing of epoxy resins and coatings. Its presence and the potential for migration into food and environmental systems necessitate robust analytical methods for its identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like BADGE-2HCl, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
This application note details the use of one- and two-dimensional NMR techniques to confirm the molecular structure of BADGE-2HCl.
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering system used for NMR signal assignments is shown below.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on predictive models and analysis of similar structures, providing a reliable reference for spectral interpretation.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.12 | d | 4H | 8.5 | H-2, H-6, H-2', H-6' |
| 6.85 | d | 4H | 8.5 | H-3, H-5, H-3', H-5' |
| 4.25 | m | 2H | - | H-8, H-8' |
| 4.05 | dd | 2H | 9.5, 4.0 | H-7a, H-7'a |
| 3.98 | dd | 2H | 9.5, 6.0 | H-7b, H-7'b |
| 3.80 | dd | 2H | 11.0, 5.0 | H-9a, H-9'a |
| 3.73 | dd | 2H | 11.0, 5.5 | H-9b, H-9'b |
| 2.50 | br s | 2H | - | OH |
| 1.65 | s | 6H | - | H-10, H-10' |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 156.5 | Quaternary | C-4, C-4' |
| 143.8 | Quaternary | C-1, C-1' |
| 127.9 | CH | C-2, C-6, C-2', C-6' |
| 114.2 | CH | C-3, C-5, C-3', C-5' |
| 70.1 | CH | C-8, C-8' |
| 69.8 | CH₂ | C-7, C-7' |
| 48.9 | CH₂ | C-9, C-9' |
| 41.8 | Quaternary | C-11 |
| 31.0 | CH₃ | C-10, C-10' |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 12 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 4
-
Relaxation Delay: 2.0 s
-
Spectral Width (F1 and F2): 12 ppm
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8
-
Relaxation Delay: 1.5 s
-
Spectral Width F2 (¹H): 12 ppm
-
Spectral Width F1 (¹³C): 180 ppm
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the cross-peaks in the COSY and HSQC spectra to establish proton-proton and proton-carbon correlations.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, a compound relevant in various fields of chemical and material science research. The following sections outline the reaction principle, experimental procedures, and characterization data.
Principle and Overview
The synthesis of this compound is achieved through the reaction of Bisphenol A with epichlorohydrin. This reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide ring of epichlorohydrin by the phenoxide ions of Bisphenol A. The initial reaction forms a glycidyl ether intermediate which can further react with hydrochloric acid to yield the desired product. The overall reaction is a two-step process involving the formation of the diglycidyl ether of Bisphenol A, followed by the addition of hydrochloric acid to the epoxide rings.
Experimental Protocol
This protocol is based on established chemical principles for ether synthesis and epoxide ring-opening reactions.
2.1. Materials and Equipment
-
Bisphenol A (BPA)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solvents (e.g., Toluene, Ethanol)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Standard laboratory glassware
2.2. Synthesis Procedure
Step 1: Synthesis of Bisphenol A diglycidyl ether (BADGE)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Bisphenol A in an excess of epichlorohydrin.
-
Slowly add a stoichiometric amount of sodium hydroxide (as a concentrated aqueous solution or pellets) to the reaction mixture while stirring vigorously. The sodium hydroxide acts as a catalyst by deprotonating the phenolic hydroxyl groups of Bisphenol A.
-
Heat the reaction mixture to a temperature of 60-80°C and maintain it for several hours with continuous stirring to ensure the completion of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the mixture with water to remove the sodium chloride salt formed as a byproduct and any unreacted sodium hydroxide. Use a separatory funnel for phase separation.
-
Remove the excess epichlorohydrin and water under reduced pressure using a rotary evaporator to obtain the crude Bisphenol A diglycidyl ether.
Step 2: Synthesis of this compound
-
Dissolve the crude Bisphenol A diglycidyl ether obtained in Step 1 in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution with constant stirring. This will lead to the ring-opening of the epoxide groups.
-
Allow the reaction to proceed for a few hours at a low temperature.
-
After the reaction is complete, wash the organic layer with water to remove any excess acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
2.3. Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of toluene and ethanol.
-
Allow the solution to cool down slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Chemical Formula | C₂₁H₂₆Cl₂O₄ |
| Molecular Weight | 413.33 g/mol |
| CAS Number | 4809-35-2 |
| Appearance | Colorless or white powder or crystals[1] |
| Solubility | Slightly soluble in DMSO or methanol[1] |
| Purity (by HPLC) | ≥97.0% |
Note: The reaction yield can vary depending on the specific reaction conditions and purification efficiency.
Mandatory Visualizations
4.1. Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from Bisphenol A and epichlorohydrin.
Caption: Synthesis pathway of this compound.
4.2. Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis and purification.
References
The Use of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether as an Analytical Standard: Application Notes and Protocols
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE), is a significant compound in the safety assessment of food contact materials.[1] Epoxy resins derived from BADGE are commonly used as protective internal coatings for food and beverage cans.[1] During the manufacturing process and storage, BADGE can migrate into foodstuffs and react with components of the food, such as water and hydrochloric acid, to form various derivatives, including BADGE·2HCl.[1][2] Due to potential health concerns associated with these migrants, regulatory bodies have set specific migration limits for BADGE and its derivatives in food products.[1][3] Accurate quantification of these compounds is therefore crucial for ensuring food safety. This document provides detailed application notes and protocols for the use of BADGE·2HCl as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Chemical Properties and Storage
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BADGE·2HCl, 2,2-Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]propane |
| CAS Number | 4809-35-2 |
| Molecular Formula | C₂₁H₂₆Cl₂O₄ |
| Molecular Weight | 413.33 g/mol |
| Appearance | Colorless or white powder or crystals |
| Storage | 2-8°C, protect from light and moisture |
Application: Quantitative Analysis of BADGE Derivatives in Canned Food and Beverages
BADGE·2HCl is primarily used as a certified reference material for the quantification of BADGE and its chlorinated derivatives in various food matrices, particularly those packaged in epoxy-coated cans.[4][5] The analytical method of choice is typically reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity.
Quantitative Data from Literature
The following tables summarize key quantitative parameters for the analysis of BADGE·2HCl and related compounds from various studies. These values can serve as a reference for method development and validation.
Table 1: LC-MS/MS Parameters for BADGE Derivatives
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| BADGE·2HCl | 431.1 [M+NH₄]⁺ | 135.1 | 107.1 | Not Specified |
| BADGE·HCl·H₂O | 413.2 [M+NH₄]⁺ | 135.1 | 297.1 | Not Specified |
| BADGE | 358.2 [M+NH₄]⁺ | 135.1 | 107.1 | Not Specified |
| BADGE·H₂O | 376.2 [M+NH₄]⁺ | 135.1 | 260.1 | Not Specified |
| BADGE·2H₂O | 394.2 [M+NH₄]⁺ | 135.1 | 278.1 | Not Specified |
Data compiled from a study on the analysis of BADGE derivatives in canned food and beverages. The mobile phase used favored the formation of ammonium adducts.[1]
Table 2: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |
| BADGE·2HCl | Canned Fish | 0.24 - 1.22 ng/g | 0.73 - 14.07 ng/g |
| BADGE·2HCl | Canned Food | Not Specified | 1.0 - 4.0 µg/kg |
| BADGE·2HCl | Beverages | Not Specified | 0.13 - 1.6 µg/L |
| BADGE & Derivatives | Food Simulants | 0.28 - 14.8 µg/L | 0.94 - 49.3 µg/L |
| Cyclo-di-BADGE | Food | Not Specified | 10 µg/kg |
| Cyclo-di-BADGE | Beverages | Not Specified | 5 µg/kg |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is compiled from multiple sources and reflects a range of reported values.[1][3][6][7]
Experimental Protocols
The following are detailed protocols for the extraction and analysis of BADGE·2HCl and its derivatives from canned food and beverage samples.
Protocol 1: Analysis of BADGE Derivatives in Canned Food
This protocol is adapted from a method for the simultaneous quantitative analysis of BADGE, BFDGE, and their derivatives in canned food.[1]
1. Sample Preparation: Liquid-Liquid Extraction
-
Homogenize the entire content of the canned food.
-
Weigh 3 g of the homogenized sample into a centrifuge tube.
-
Add 6 mL of ethyl acetate.
-
Shake the mixture vigorously for 20 minutes.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer 5 mL of the supernatant (ethyl acetate layer) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol.
-
Gradient:
-
Start at 30% B, hold for 0.25 min.
-
Linear gradient to 50% B in 0.75 min.
-
Linear gradient to 100% B in 3 min.
-
Hold at 100% B for 2 min.
-
Return to 30% B in 0.1 min and re-equilibrate for 2 min.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the transitions listed in Table 1.
Protocol 2: Analysis of BADGE Derivatives in Beverages
This protocol is adapted from a method for the simultaneous quantitative analysis of BADGE, BFDGE, and their derivatives in beverages.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Degas a 20 mL sample of the beverage by sonication for 20 minutes.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.
-
Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Visualizations
Experimental Workflow for Canned Food Analysis
Caption: Workflow for the analysis of BADGE derivatives in canned food.
Experimental Workflow for Beverage Analysis
Caption: Workflow for the analysis of BADGE derivatives in beverages.
Signaling Pathway of BADGE Derivative Formation
Caption: Formation pathways of BADGE derivatives in food matrices.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Cyclo-di-BADGE and Identification of Several BADGE Derivatives in Canned Food Samples | MDPI [mdpi.com]
- 4. 双酚 A (3-氯-2-羟丙基) (2,3-二羟基丙基)醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. 双酚 A (3-氯-2-羟丙基) (2,3-二羟基丙基)醚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in Epoxy Resin Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3--chloro-2-hydroxypropyl) ether (BCPE) is an organic compound that has been noted for its potential use in coatings and plastics to enhance material strength and durability.[1] Its chemical structure, featuring hydroxyl and chloro groups, suggests its potential as a reactive additive in epoxy resin formulations. This document aims to provide an overview of its potential applications, hypothetical experimental protocols for its incorporation into epoxy systems, and a discussion of the expected effects on the final cured product.
It is important to note that while the synthesis and general properties of related halogenated and bisphenol A-based epoxy compounds are well-documented, specific and detailed literature on the application of BCPE as a distinct component in epoxy formulations is not widely available in public scientific literature. Therefore, the following protocols and data are based on analogous systems and chemical principles.
Potential Roles of BCPE in Epoxy Formulations
Based on its molecular structure, BCPE could potentially serve several functions in an epoxy resin system:
-
Reactive Diluent: The hydroxyl groups on the BCPE molecule can react with the epoxy groups of the primary resin (e.g., Diglycidyl ether of bisphenol A, DGEBA), becoming chemically incorporated into the polymer network. This can reduce the viscosity of the uncured resin mixture, improving processability.
-
Toughening Agent: The flexible ether linkages and the potential for hydrogen bonding from the hydroxyl groups could introduce some flexibility into the typically brittle epoxy network, potentially improving toughness and impact resistance.
-
Flame Retardant: The presence of chlorine atoms in the structure may impart a degree of flame retardancy to the cured epoxy resin.[2] Halogenated compounds are known to act as flame retardants by scavenging free radicals in the gas phase during combustion.[3]
Hypothetical Experimental Protocols
The following are generalized protocols for the incorporation and evaluation of BCPE in a standard Bisphenol A-based epoxy resin system. Researchers should adapt these protocols based on their specific materials and equipment.
Protocol 1: Synthesis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCPE)
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., isopropanol, toluene)
Procedure:
-
Dissolve Bisphenol A in an excess of epichlorohydrin in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
Slowly add a solution of sodium hydroxide to the mixture while maintaining a controlled temperature. The reaction is typically carried out in a two-step process: an initial etherification followed by a ring-opening reaction with the chlorohydrin intermediate.
-
After the reaction is complete, the excess epichlorohydrin and solvent are removed under reduced pressure.
-
The crude product is then purified, for example, by washing with water to remove salts and then drying under vacuum.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and molar ratios of reactants will need to be optimized.
Protocol 2: Formulation of BCPE-Modified Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (BCPE)
-
Amine curing agent (e.g., diaminodiphenyl methane - DDM, or a polyamidoamine)
Procedure:
-
In a suitable mixing vessel, preheat the DGEBA epoxy resin to a temperature that lowers its viscosity for easier mixing (e.g., 60-80 °C).
-
Add the desired weight percentage of BCPE to the preheated DGEBA resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained. A mechanical stirrer is recommended.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Cool the mixture to the recommended temperature for adding the curing agent.
-
Add the stoichiometric amount of the amine curing agent to the BCPE-modified epoxy resin mixture. The amount of curing agent should be calculated based on the epoxy equivalent weight (EEW) of the DGEBA and the active hydrogen equivalent weight (AHEW) of the amine, considering the hydroxyl groups of BCPE may also react.
-
Mix thoroughly until the curing agent is completely dissolved and the mixture is uniform.
-
Pour the formulation into molds for curing.
Protocol 3: Curing and Post-Curing
Procedure:
-
Cure the molded samples in an oven at a temperature and for a duration suitable for the chosen curing agent. A typical curing schedule for a DDM-cured system might be 2 hours at 120 °C followed by 2 hours at 150 °C.
-
After the initial cure, a post-curing step at a higher temperature (e.g., 180 °C for 1-2 hours) can be performed to ensure complete crosslinking and to achieve optimal thermal and mechanical properties.
-
Allow the samples to cool slowly to room temperature to avoid internal stresses.
Characterization of BCPE-Modified Epoxy Resins
To evaluate the effect of BCPE on the epoxy resin, the following characterization techniques are recommended:
-
Mechanical Properties: Tensile testing, flexural testing, and impact testing to determine modulus, strength, and toughness.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and to study the curing kinetics. Thermogravimetric Analysis (TGA) to assess thermal stability and char yield, which is relevant for flame retardancy.
-
Rheological Properties: Viscometry to measure the viscosity of the uncured resin mixtures.
-
Flammability: UL-94 vertical burn test or Limiting Oxygen Index (LOI) to quantify the flame retardant properties.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate how the properties of an epoxy resin might change with the addition of BCPE. These are not real experimental results.
Table 1: Effect of BCPE Content on the Viscosity of Uncured Epoxy Resin
| BCPE Content (wt%) | Viscosity at 25°C (Pa·s) |
| 0 | 12.5 |
| 5 | 9.8 |
| 10 | 7.2 |
| 15 | 5.1 |
| 20 | 3.5 |
Table 2: Effect of BCPE Content on the Mechanical Properties of Cured Epoxy Resin
| BCPE Content (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (kJ/m²) |
| 0 | 75 | 3.2 | 15 |
| 5 | 72 | 3.1 | 18 |
| 10 | 68 | 2.9 | 22 |
| 15 | 65 | 2.7 | 25 |
| 20 | 60 | 2.5 | 28 |
Table 3: Effect of BCPE Content on the Thermal Properties of Cured Epoxy Resin
| BCPE Content (wt%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt loss) (°C) | Char Yield at 700°C (%) |
| 0 | 165 | 350 | 15 |
| 5 | 160 | 345 | 18 |
| 10 | 155 | 340 | 22 |
| 15 | 150 | 335 | 26 |
| 20 | 145 | 330 | 30 |
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in the application of BCPE in epoxy resin formulations.
Caption: Experimental workflow for BCPE synthesis and epoxy formulation.
Caption: Logical relationships of BCPE's potential effects in epoxy resins.
Conclusion
While direct and extensive data on the application of this compound in epoxy formulations is scarce in readily available literature, its chemical structure strongly suggests its potential as a reactive diluent, toughening agent, and flame retardant. The provided hypothetical protocols and data tables offer a foundational framework for researchers to begin their own investigations into the effects of BCPE on epoxy resin systems. Further empirical studies are necessary to fully elucidate its performance and optimize its use in various applications.
References
Application Notes and Protocols for the Polymerization of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(hydroxyamino ether)s (PHAEs) through the polyaddition reaction of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether with a diamine. The resulting polymers possess a unique combination of properties, including good thermal stability and the presence of hydroxyl and amino groups, making them promising candidates for various biomedical applications, including drug delivery systems.
Introduction
This compound is a dichlorohydrin compound that can undergo a step-growth polymerization with nucleophilic monomers, such as primary or secondary diamines. This reaction proceeds via a nucleophilic substitution mechanism, where the amine groups displace the chloride ions, forming a stable carbon-nitrogen bond and generating a hydroxyl group. The resulting linear polymers, known as poly(hydroxyamino ether)s, are characterized by a repeating unit containing ether linkages, secondary or tertiary amine groups, and pendant hydroxyl groups. The presence of these functional groups provides sites for further modification and imparts hydrophilicity, which can be advantageous for biomedical applications.
The general reaction for the polymerization is as follows:
n (Cl-CH2-CH(OH)-CH2-O-Ph-C(CH3)2-Ph-O-CH2-CH(OH)-CH2-Cl) + n (H2N-R-NH2) -> [-CH2-CH(OH)-CH2-O-Ph-C(CH3)2-Ph-O-CH2-CH(OH)-CH2-NH-R-NH-]n + 2n HCl
The properties of the resulting polymer can be tailored by the choice of the diamine comonomer, allowing for control over parameters such as molecular weight, glass transition temperature, and solubility.
Experimental Protocols
Materials
-
This compound (BPA-CPE)
-
Hexamethylenediamine (or other suitable diamine, e.g., piperazine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Sodium carbonate (Na2CO3) or other suitable acid scavenger
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer/thermocouple
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas inlet
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Vacuum oven
Polymerization Procedure
This protocol describes the synthesis of a poly(hydroxyamino ether) by the solution polycondensation of this compound with hexamethylenediamine.
-
Reactor Setup: Assemble a clean and dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 15-20 minutes to remove air and moisture. Maintain a gentle flow of the inert gas throughout the reaction.
-
Charging Reactants:
-
In the reaction flask, dissolve a pre-weighed amount of this compound in anhydrous DMF.
-
In a separate beaker, prepare a solution of an equimolar amount of hexamethylenediamine in anhydrous DMF.
-
Add a stoichiometric amount of an acid scavenger, such as sodium carbonate (2 moles per mole of BPA-CPE), to the reaction flask to neutralize the hydrochloric acid generated during the polymerization.
-
-
Reaction:
-
Heat the solution of BPA-CPE and sodium carbonate in the reaction flask to the desired reaction temperature (typically between 80°C and 120°C) with continuous stirring.
-
Once the desired temperature is reached, add the solution of hexamethylenediamine dropwise to the reaction flask using a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, maintain the reaction mixture at the set temperature for a specified duration (typically 6-24 hours) with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol or water, with constant stirring.
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with the non-solvent to remove unreacted monomers, oligomers, and salts.
-
Further purify the polymer by redissolving it in a suitable solvent (e.g., DMF) and re-precipitating it. Repeat this process 2-3 times.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved to remove all residual solvent.
Data Presentation
The following table summarizes typical experimental parameters for the polymerization of this compound with a diamine.
| Parameter | Value |
| Monomers | |
| This compound | 1.0 molar equivalent |
| Hexamethylenediamine | 1.0 molar equivalent |
| Solvent | Anhydrous DMF |
| Acid Scavenger | Sodium Carbonate (2.0 molar equivalents) |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Polymer Yield | 85-95% |
| Polymer Characterization | |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
| Inherent Viscosity | 0.4 - 0.8 dL/g (in DMF at 25°C) |
| Glass Transition Temperature (Tg) | 90 - 130 °C |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of poly(hydroxyamino ether)s from this compound.
Application Notes and Protocols for Cell-Based Toxicity Screening of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCBHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCBHP) is a derivative of bisphenol A (BPA) used in various industrial applications. As with many BPA analogues, there is a growing need to assess its potential toxicity. Cell-based assays offer a powerful and high-throughput approach to screen for potential adverse effects of chemical compounds like BCBHP on human and animal cells. These assays can provide valuable insights into various toxicity endpoints, including cytotoxicity, genotoxicity, oxidative stress, and apoptosis.
This document provides detailed protocols for a panel of cell-based assays relevant for screening the toxicity of BCBHP. While direct experimental data and established protocols for BCBHP are limited, the methodologies presented here are widely used for toxicity assessment of related bisphenol compounds and can be adapted for BCBHP. The information herein is intended to guide researchers in designing and executing robust in vitro toxicity studies.
Data Presentation
The following tables summarize the quantitative data that can be generated from the described cell-based assays. These tables are designed for easy comparison of potential toxic effects of BCBHP across different endpoints. Note: The example data presented is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and the intrinsic toxicity of BCBHP.
Table 1: Cytotoxicity of BCBHP
| Assay | Endpoint | Cell Line | BCBHP Concentration (µM) | Result (e.g., % Cell Viability) | Positive Control |
| MTT Assay | Mitochondrial dehydrogenase activity | HepG2 | 0.1, 1, 10, 50, 100 | Data to be generated | Doxorubicin (1 µM) |
| LDH Release Assay | Membrane integrity | HEK293 | 0.1, 1, 10, 50, 100 | Data to be generated | Triton X-100 (1%) |
Table 2: Genotoxicity of BCBHP
| Assay | Endpoint | Cell Line | BCBHP Concentration (µM) | Result (e.g., % Tail DNA) | Positive Control |
| Comet Assay | DNA strand breaks | A549 | 1, 10, 50 | Data to be generated | H₂O₂ (100 µM) |
| Micronucleus Test | Chromosomal damage | CHO-K1 | 1, 10, 50 | Data to be generated | Mitomycin C (0.5 µg/mL) |
Table 3: Oxidative Stress Induced by BCBHP
| Assay | Endpoint | Cell Line | BCBHP Concentration (µM) | Result (e.g., Fold Increase in ROS) | Positive Control |
| DCFDA Assay | Reactive Oxygen Species (ROS) production | Caco-2 | 1, 10, 50 | Data to be generated | Tert-butyl hydroperoxide (tBHP) (200 µM) |
Table 4: Apoptosis Induced by BCBHP
| Assay | Endpoint | Cell Line | BCBHP Concentration (µM) | Result (e.g., Fold Increase in Caspase Activity) | Positive Control |
| Caspase-3/7 Glo Assay | Caspase-3 and -7 activation | Jurkat | 1, 10, 50 | Data to be generated | Staurosporine (1 µM) |
| Annexin V-FITC Assay | Phosphatidylserine externalization | MCF-7 | 1, 10, 50 | Data to be generated | Etoposide (50 µM) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of BCBHP on cell metabolic activity, an indicator of cell viability.[1][2][3][4][5][6]
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
BCBHP stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of BCBHP in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the BCBHP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest BCBHP concentration) and a positive control for cytotoxicity.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Genotoxicity Assessment: Comet Assay (Alkaline)
This protocol is for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites induced by BCBHP.[7][8][9][10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BCBHP stock solution
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Treat cells with various concentrations of BCBHP for a defined period (e.g., 4-24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).
-
Pipette the cell-agarose mixture onto a pre-coated slide (with NMPA) and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and let them sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Gently remove the slides and neutralize them by washing three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment).
Oxidative Stress Assessment: DCFDA Assay for ROS Detection
This protocol measures the intracellular production of reactive oxygen species (ROS) upon exposure to BCBHP.[12][13][14][15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BCBHP stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Load the cells with 10-20 µM H₂DCFDA in PBS or HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove the excess probe.
-
Add 100 µL of different concentrations of BCBHP in culture medium to the wells. Include a vehicle control and a positive control for ROS induction (e.g., tBHP).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Continue to measure the fluorescence at different time points (e.g., every 15 minutes for 2 hours) to monitor the kinetics of ROS production.
-
Express the results as a fold increase in fluorescence intensity relative to the vehicle control.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This protocol quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, following treatment with BCBHP.[16][17][18][19][20]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BCBHP stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed cells into a 96-well white-walled plate and allow them to attach overnight.
-
Treat the cells with various concentrations of BCBHP for the desired duration (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold increase in caspase activity relative to the vehicle control.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: General experimental workflow for BCBHP toxicity screening.
Hypothetical Signaling Pathways Potentially Affected by BCBHP
Disclaimer: The following diagrams depict signaling pathways known to be affected by BPA. Due to structural similarities, it is hypothesized that BCBHP may interact with similar pathways. Further research is required to confirm these interactions for BCBHP.
Caption: Hypothesized BCBHP-mediated signaling via membrane and nuclear receptors.
Caption: Potential oxidative stress and apoptosis pathways induced by BCBHP.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial toxicity screening of this compound using a suite of well-established cell-based assays. By evaluating cytotoxicity, genotoxicity, oxidative stress, and apoptosis, researchers can gain crucial preliminary data on the potential hazards of BCBHP. It is imperative to adapt and optimize these protocols for the specific cell lines and experimental conditions being used. The hypothesized signaling pathways provide a starting point for mechanistic studies, which are essential for a thorough toxicological assessment. Further research is necessary to validate these pathways and to fully elucidate the toxicological profile of BCBHP.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. neb.com [neb.com]
- 11. researchtweet.com [researchtweet.com]
- 12. abpbio.com [abpbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. mpbio.com [mpbio.com]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Solid-Phase Extraction of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCPP), a derivative of Bisphenol A (BPA), is an emerging environmental contaminant of concern. Its presence in various environmental matrices necessitates robust and reliable analytical methods for accurate quantification. Solid-phase extraction (SPE) is a widely utilized sample preparation technique that offers effective pre-concentration and purification of BCPP from complex environmental samples, thereby enhancing analytical sensitivity and selectivity.[1] This document provides detailed application notes and protocols for the solid-phase extraction of BCPP from environmental water and soil/sediment samples, followed by analysis.
Principles of Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique used for the selective isolation and concentration of analytes from a liquid sample by partitioning them between a solid and a liquid phase.[2] The fundamental principle of SPE is based on the affinity of the target analyte for a solid sorbent.[3] The process generally involves four key steps:
-
Conditioning: The SPE sorbent is treated with a solvent to wet the packing material and create an environment conducive to the retention of the analyte.[4] For reversed-phase sorbents like C18, this typically involves washing with an organic solvent such as methanol, followed by an aqueous solution like deionized water.[5]
-
Sample Loading: The sample containing the analyte is passed through the conditioned SPE cartridge. The analyte and some other matrix components are retained on the sorbent.[4]
-
Washing: The sorbent is washed with a solvent that is strong enough to remove interfering compounds but weak enough to leave the analyte of interest bound to the sorbent.[6]
-
Elution: A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions and elute the analyte for subsequent analysis.[6]
For non-polar compounds like BCPP in polar matrices such as water, reversed-phase SPE is the most common approach. In this method, a non-polar stationary phase (e.g., C18) is used to retain the non-polar analyte from the polar sample matrix.[7]
Experimental Protocols
Protocol 1: Extraction of BCPP from Water Samples
This protocol is based on a method for the determination of eight bisphenol diglycidyl ethers, including BCPP, in water by solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS).
Materials and Reagents:
-
SPE Cartridges: C18, 500 mg, 6 mL
-
This compound (BCPP) standard: Analytical grade
-
Methanol (MeOH): HPLC grade
-
Deionized water: High-purity
-
Ammonium acetate
-
Nitrogen gas: For sample evaporation
-
Glassware: 250 mL sample bottles, volumetric flasks, vials
-
Vacuum manifold for SPE
Procedure:
-
Sample Preparation:
-
Collect 200 mL of the water sample in a clean glass bottle.
-
No significant pH adjustment is typically required for BCPP in neutral water samples.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 200 mL water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum or by passing a stream of nitrogen gas through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained BCPP from the cartridge with 2 x 4 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis (e.g., a mixture of methanol and water with 5 mmol/L ammonium acetate).
-
Analytical Finish:
-
The extracted and reconstituted sample is then analyzed by HPLC-MS/MS. A C18 column is typically used for chromatographic separation with a gradient elution using mobile phases of methanol and water containing 5 mmol/L ammonium acetate. Detection is performed in multiple reaction monitoring (MRM) mode.
Protocol 2: Extraction of BCPP from Soil and Sediment Samples
This protocol is a general procedure for the extraction of bisphenol analogues from solid environmental matrices, which can be adapted for BCPP.
Materials and Reagents:
-
All materials from Protocol 1.
-
Acetonitrile (ACN): HPLC grade
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) to the sample.
-
Vortex the sample for 1 minute.
-
Perform ultrasonic-assisted extraction for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2a-2e) two more times with fresh solvent.
-
Combine the supernatants.
-
-
Clean-up using SPE:
-
Dilute the combined extract with deionized water to reduce the organic solvent concentration to less than 10% before loading onto the SPE cartridge.
-
Proceed with the SPE procedure as described in Protocol 1, starting from the "SPE Cartridge Conditioning" step. The diluted extract is loaded in the "Sample Loading" step.
-
Analytical Finish:
-
The final eluate is concentrated, reconstituted, and analyzed by HPLC-MS/MS as described in Protocol 1.
Data Presentation
The following tables summarize the quantitative data for the analysis of BCPP in water samples using the described SPE-HPLC-MS/MS method.
Table 1: Method Performance for BCPP in Water Samples
| Parameter | Value | Reference |
| Linearity Range | 0.007 - 5.00 µg/L | [8] |
| Correlation Coefficient (r²) | > 0.9990 | [8] |
| Limits of Quantification (LOQs) | 7 - 91 ng/L | [8] |
| Spiked Recoveries | 79.1% - 101% | [8] |
| Relative Standard Deviations (RSDs) | 4.0% - 12% | [8] |
Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of BCPP from environmental water and soil/sediment samples.
Caption: Workflow for SPE of BCPP from water samples.
Caption: Workflow for SPE of BCPP from soil/sediment samples.
References
- 1. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 5. agilent.com [agilent.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. E: Innovative Sample Prep Flow Charts for TEQA [ebrary.net]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: Derivatization of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCP) is a derivative of Bisphenol A diglycidyl ether (BADGE).[1] The analysis of BCP, particularly at trace levels, can be challenging using Gas Chromatography-Mass Spectrometry (GC-MS) due to its low volatility and the presence of polar hydroxyl groups. These characteristics can lead to poor chromatographic peak shape, thermal decomposition in the injector, and adsorption on the analytical column.[2]
To overcome these challenges, a derivatization step is essential to enhance the volatility and thermal stability of BCP.[2] This is achieved by chemically modifying the polar functional groups.[2] Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups, converting them into less polar and more volatile trimethylsilyl (TMS) ethers.[3][4] This application note provides a detailed protocol for the silylation of BCP using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent GC-MS analysis. While specific literature on the derivatization of BCP is limited, this protocol is adapted from established methods for the derivatization of the structurally related compound, Bisphenol A (BPA).[5][6][7]
Principle of Derivatization
The derivatization of BCP involves the reaction of its hydroxyl groups with a silylating agent, BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), to form a trimethylsilyl ether. This reaction replaces the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl group, thereby increasing the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[3]
Experimental Protocol
This protocol details the silylation of this compound (BCP) for GC-MS analysis.
3.1. Materials and Reagents
-
This compound (BCP) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Acetone (or other suitable solvent like pyridine or ethyl acetate)[8][9]
-
Anhydrous sodium sulfate (optional, for drying)[8]
-
Nitrogen gas supply
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
3.2. Standard Solution Preparation
Prepare a stock solution of BCP in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL. From the stock solution, prepare working standard solutions at desired concentrations through serial dilution.
3.3. Derivatization Procedure
-
Evaporation: Transfer 200 µL of the BCP standard solution into a 2 mL GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 60°C.[5][6] It is crucial to ensure the sample is completely dry as moisture will react with the silylating reagent.[3][5][9]
-
Derivatization Reaction: To the dried residue, add 100 µL of the silylating agent (BSTFA with 1% TMCS).[5][6]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30 minutes in a heating block or water bath.[5][6][9]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution for analysis.[5][6]
3.4. GC-MS Parameters (Example)
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Oven Program | Initial 150°C, hold 1 min, ramp to 300°C at 20°C/min, hold 10 min[9] |
| Carrier Gas | Helium at 1.2 mL/min[9] |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected improvements in analytical performance based on the derivatization of the related compound, Bisphenol A. Similar enhancements are anticipated for BCP.
| Analyte | Derivatization Agent | Limit of Detection (LOD) | Reference |
| Bisphenol A (Undivatized) | - | 600 ppb | [5][6] |
| Bisphenol A (Derivatized) | BSTFA + 1% TMCS | 57 ppb | [5] |
| Bisphenol A (Derivatized) | Bromoacetonitrile (BAN) | 367 ppb | [5] |
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the derivatization of BCP for GC-MS analysis.
Diagram of the Silylation Reaction:
Caption: Chemical reaction scheme for the silylation of BCP.
Conclusion
The derivatization of this compound by silylation with BSTFA is a crucial step for reliable and sensitive quantification by GC-MS. This protocol, adapted from methods for the structurally similar compound BPA, provides a robust framework for converting the polar BCP into a more volatile and thermally stable derivative. This method is expected to significantly improve chromatographic performance and lower detection limits, enabling accurate analysis for research, quality control, and safety assessment purposes.
References
- 1. Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether analytical standard 227947-06-0 [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl-2OH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl-2OH), with a focus on improving peak shape.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of BADGE-2Cl-2OH.
Q1: My peak for BADGE-2Cl-2OH is tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue characterized by an asymmetrical peak with a drawn-out trailing edge. The primary cause is often secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of BADGE-2Cl-2OH, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, minimizing these secondary interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte. Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase is a common strategy.[1]
-
Competitive Additives: In some cases, adding a small concentration of a basic modifier like triethylamine to the mobile phase can competitively bind to the active silanol sites, improving the peak shape of the analyte.
-
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume or Concentration: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves, column overload was likely the issue.
-
-
-
Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause the sample band to spread, resulting in peak tailing.
-
Solution:
-
Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.
-
Ensure Proper Fittings: Check that all fittings are correctly installed and not contributing to dead volume.
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
-
Replace the Column: If performance does not improve after washing, the column may be degraded and require replacement.
-
-
Frequently Asked Questions (FAQs)
General
Q2: What are the typical chromatographic methods used for the analysis of BADGE-2Cl-2OH?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of BADGE-2Cl-2OH and its derivatives. Detection is often performed using fluorescence (FLD) or mass spectrometry (MS). Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used, typically after a derivatization step to improve the volatility of the analyte.
Q3: What are the key physicochemical properties of BADGE-2Cl-2OH to consider for method development?
BADGE-2Cl-2OH is a relatively non-polar molecule with hydroxyl and chloro functional groups. Its solubility is limited in water but good in organic solvents like acetonitrile and methanol. These properties make it well-suited for reversed-phase chromatography.
Method Development & Optimization
Q4: What is a good starting point for an HPLC method for BADGE-2Cl-2OH?
A good starting point for an HPLC method would be:
-
Column: A C18 column with high purity silica and end-capping.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 30-40 °C.
-
Detection: Fluorescence (Excitation: ~225 nm, Emission: ~295 nm) or MS.
Q5: How does the mobile phase composition affect the peak shape of BADGE-2Cl-2OH?
The choice of organic modifier and the pH of the aqueous component of the mobile phase can significantly impact peak shape.
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides sharper peaks and lower backpressure.
-
pH: As discussed in the troubleshooting guide, an acidic mobile phase (pH 2.5-3.5) is generally preferred to suppress silanol interactions and improve peak symmetry.
Q6: Can I use isocratic elution for the analysis of BADGE-2Cl-2OH?
Isocratic elution can be used if you are only analyzing for BADGE-2Cl-2OH and do not need to separate it from other related compounds with significantly different retention times. However, a gradient elution is often preferred for complex samples or when analyzing multiple BADGE derivatives simultaneously, as it can improve resolution and reduce run times. For some bisphenols, isocratic elution has been shown to reduce issues with spurious "ghost" peaks that can appear with gradient elution due to analyte accumulation from the mobile phase.
Sample Preparation
Q7: What are common sample preparation techniques for analyzing BADGE-2Cl-2OH in complex matrices?
Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of BADGE-2Cl-2OH from various sample matrices, such as food, environmental, and biological samples. C18 or polymeric sorbents are typically used.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Asymmetry Factor of a Basic Compound on a C18 Column
| Mobile Phase pH | Asymmetry Factor (As) |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
This is representative data and the actual values for BADGE-2Cl-2OH may vary.
Experimental Protocols
Protocol 1: HPLC-FLD Analysis of BADGE-2Cl-2OH
This protocol is a general guideline and should be optimized for your specific application.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 40% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 225 nm, Emission at 295 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of BADGE-2Cl-2OH in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation (using SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
-
Elute the analyte with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak for BADGE-2Cl-2OH and quantify using a calibration curve.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Factors Influencing Peak Shape
Caption: Key factors influencing chromatographic peak shape.
References
Technical Support Center: Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) Isomer Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) isomers during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of BADGE·2HCl?
This compound (BADGE·2HCl) is a derivative of Bisphenol A diglycidyl ether (BADGE) that can exist as a complex mixture of isomers, including positional isomers and stereoisomers. The primary challenge in its analysis is the co-elution of these structurally similar compounds in traditional reversed-phase liquid chromatography (RPLC) systems. Their similar physicochemical properties make them difficult to separate, leading to broad or overlapping peaks, which complicates accurate quantification and toxicological assessment.
Q2: Why is it crucial to resolve the isomers of BADGE·2HCl?
Different isomers of a compound can exhibit varying biological, pharmacological, and toxicological properties. In the context of drug development and safety assessment, what may appear as a single peak could be a mixture of a potent compound and an inactive or even toxic isomer. Regulatory agencies often require the separation and characterization of all stereoisomers of a drug substance. Therefore, resolving these isomers is critical for accurate risk assessment, understanding structure-activity relationships, and ensuring the safety and efficacy of pharmaceutical products.
Q3: What are the initial steps to identify a co-elution problem?
Identifying co-elution is the first step toward resolving it. Here are some key indicators:
-
Asymmetrical Peak Shapes: Look for peak fronting, tailing, or shoulders on your chromatogram. A pure compound should ideally produce a symmetrical, Gaussian peak.
-
Peak Purity Analysis: If using a Diode Array Detector (DAD), perform a peak purity analysis across the peak. A non-homogenous spectrum is a strong indicator of co-eluting species.
-
Mass Spectrometry (MS) Detection: When using an MS detector, monitor for multiple parent or fragment ions across a single chromatographic peak. A shift in the mass spectrum across the peak profile suggests the presence of more than one compound.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for resolving the co-elution of BADGE·2HCl isomers.
Problem: A single, broad, or shouldered peak is observed where multiple BADGE·2HCl isomers are expected.
This is a classic sign of co-elution. Follow this systematic approach to troubleshoot the issue.
Caption: A logical workflow for troubleshooting the co-elution of BADGE·2HCl isomers.
Solution 1: Optimization of Reversed-Phase Liquid Chromatography (RPLC) Method
Before moving to more complex solutions, systematically optimize your existing RPLC method.
-
Mobile Phase Modification:
-
Solvent Strength: Weaken the mobile phase (decrease the percentage of the organic solvent) to increase retention time and potentially improve resolution.
-
pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. Although BADGE·2HCl does not have strongly ionizable groups, subtle changes in pH can affect the ionization state of silanol groups on the silica-based stationary phase, altering selectivity.
-
Additive Inclusion: The use of ion-pairing reagents is generally not effective for these neutral compounds.
-
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can impact selectivity. Experiment with a range of temperatures (e.g., 25°C to 60°C).
-
Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Solution 2: Alternative Stationary Phases
If optimizing the RPLC method is insufficient, changing the column chemistry can provide a different separation mechanism.
-
Phenyl-Hexyl Columns: These columns offer π-π interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic compounds like BADGE·2HCl isomers.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
-
Chiral Stationary Phases (CSPs): To separate enantiomers, a chiral stationary phase is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
Solution 3: Advanced Chromatographic Techniques
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of sub-2 µm particle size columns in UHPLC systems provides significantly higher efficiency and resolution compared to traditional HPLC.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds.[1] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[2][3] SFC is often superior to RPLC for chiral separations.[1]
Solution 4: Chemical Derivatization
Derivatization of the hydroxyl groups on the BADGE·2HCl molecule can alter its polarity and volatility, which can enhance the separation of isomers, particularly in Gas Chromatography (GC). However, this adds a sample preparation step and may not be ideal for all workflows.
Experimental Protocols
General UHPLC-MS/MS Method for BADGE Derivatives
This protocol is a starting point and should be optimized for the specific isomers of interest.
Caption: A general experimental workflow for the analysis of BADGE derivatives.
1. Sample Preparation:
-
For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[4]
2. UHPLC System:
-
Column: C18 Fused Core™ column or a PFP column.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A shallow gradient should be employed to maximize the separation of closely eluting isomers. For example, start with a low percentage of mobile phase B and slowly increase it over a longer run time.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Detector:
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor ions are often the [M+NH4]+ adducts.
-
Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and collision energies for each isomer transition.
Data Presentation
The following tables summarize typical starting conditions for the chromatographic separation of BADGE derivatives.
Table 1: Recommended HPLC/UHPLC Columns for Isomer Separation
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Potential Advantages for Isomer Separation |
| C18 Fused Core™ | 2.7 | 2.1 x 100 | High efficiency and speed. |
| Phenyl-Hexyl | 3.5 | 2.1 x 150 | Alternative selectivity through π-π interactions. |
| Pentafluorophenyl (PFP) | 2.6 | 2.1 x 100 | Unique selectivity for halogenated and aromatic compounds. |
| Chiral (e.g., Amylose-based) | 3 or 5 | 4.6 x 250 | Essential for separating enantiomers. |
Table 2: Example Mobile Phase Gradients for RPLC
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Comments |
| 0.0 | 95 | 5 | Initial conditions |
| 15.0 | 50 | 50 | Shallow gradient for isomer elution |
| 16.0 | 5 | 95 | Column wash |
| 20.0 | 5 | 95 | Hold |
| 21.0 | 95 | 5 | Re-equilibration |
Table 3: Comparison of Chromatographic Techniques for Isomer Resolution
| Technique | Typical Resolution | Speed | Key Advantage | Primary Application |
| HPLC | Moderate | Slow | Widely available | General analysis |
| UHPLC | High | Fast | High throughput and resolution | Complex mixtures |
| SFC | Very High | Very Fast | Excellent for chiral separations, "green" technique | Chiral compounds, stereoisomers |
| GC-MS | High | Fast | High resolution for volatile compounds | Requires derivatization |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
Technical Support Center: LC-MS/MS Analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCPP), also known as BADGE·2HCl.
Frequently Asked Questions (FAQs)
Q1: What is BCPP and why is it analyzed?
This compound (BCPP) is a derivative of Bisphenol A diglycidyl ether (BADGE), which is used in the production of epoxy resins for coatings in food and beverage cans. BCPP can migrate from these coatings into the food, leading to human exposure. Due to the potential endocrine-disrupting properties of bisphenol compounds, regulatory bodies and researchers monitor its presence in various matrices.
Q2: What are the main challenges in the LC-MS/MS analysis of BCPP?
The primary challenges in analyzing BCPP by LC-MS/MS are matrix effects, which can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the method.[1][2] Other challenges include potential analyte degradation during sample preparation, the presence of isomeric compounds, and the need for sensitive detection at low concentrations.
Q3: What are the typical sample matrices for BCPP analysis?
BCPP is commonly analyzed in canned food, beverages, environmental water samples, and biological matrices like liver cells.[3] The complexity of these matrices necessitates robust sample preparation methods to minimize interferences.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure BCPP is in a single ionic form. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., biphenyl). |
| Injector Issues | Ensure the injector needle is not partially blocked and that the injection volume is accurate. |
Issue 2: Low or No Signal (Poor Sensitivity)
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression | See the detailed section on "Mitigating Matrix Effects" below. Implement more rigorous sample cleanup, use an isotopically labeled internal standard, or dilute the sample. |
| Incorrect MS/MS Transitions | Optimize the precursor and product ions for BCPP. A common precursor ion is the ammonium adduct [M+NH4]+. |
| Analyte Degradation | Ensure proper storage of samples and standards (e.g., at 4°C).[4] Minimize the time between sample preparation and analysis. |
| Suboptimal Ion Source Conditions | Optimize ion source parameters such as temperature, gas flows, and voltages. |
| Instrument Contamination | Clean the ion source, ion transfer optics, and mass analyzer. |
Issue 3: High Signal Variability (Poor Reproducibility)
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Matrix Effects | Use a robust internal standard, preferably an isotopically labeled BCPP, to compensate for sample-to-sample variations in matrix effects. |
| Variable Sample Preparation Recovery | Automate the sample preparation process if possible. Ensure consistent execution of manual extraction steps. |
| Analyte Instability | Prepare samples and standards fresh daily. Evaluate the stability of BCPP in the final extract under the storage conditions used. |
| LC System Instability | Check for leaks, ensure proper pump performance, and equilibrate the column thoroughly before each run. |
Mitigating Matrix Effects
Matrix effects, primarily ion suppression, are a significant challenge in the analysis of BCPP in complex samples.[1][2]
Strategies to Minimize Matrix Effects:
| Strategy | Description |
| Effective Sample Preparation | Use Solid-Phase Extraction (SPE) for liquid samples like beverages or Liquid-Liquid Extraction (LLE) followed by cleanup for solid samples to remove interfering components like sugars and fats.[1] |
| Chromatographic Separation | Optimize the LC method to separate BCPP from co-eluting matrix components. A gradient elution on a C18 or biphenyl column is often effective. |
| Use of Internal Standards | An isotopically labeled internal standard (e.g., BCPP-d8) is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the native analyte. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of BCPP. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent matrix effects. |
Experimental Protocols
Sample Preparation for Canned Beverages
This protocol is adapted from Gallart-Ayala et al., 2011.[1]
-
Degas 20 mL of the beverage sample by sonication for 20 minutes.
-
Condition an OASIS HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.
-
Elute the analytes with 4 mL of methanol.
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted extract through a 0.22 µm filter before injection into the LC-MS/MS system.
Sample Preparation for Canned Food
This protocol is adapted from Gallart-Ayala et al., 2011.[1]
-
Homogenize a representative portion of the canned food sample.
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the ethyl acetate supernatant.
-
Repeat the extraction (steps 3-5) two more times and combine the supernatants.
-
Evaporate the combined supernatant to dryness.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the extract before LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for BCPP analysis. Method optimization is recommended for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 or Biphenyl, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion | [M+NH4]+ |
| Product Ions | To be determined by infusion and fragmentation of a BCPP standard. Common fragmentation pathways for bisphenols involve cleavage of the ether linkages and fragmentation of the bisphenol A core.[3][5][6] |
| Collision Energy | Optimize for the specific instrument and transitions. |
Visualizations
Caption: Experimental workflow for BCPP analysis.
Caption: Troubleshooting logic for BCPP analysis.
References
- 1. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
- 5. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
Technical Support Center: Optimizing Curing Conditions for Epoxy Resins with Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epoxy resins based on Bisphenol A bis(3-chloro-2-hydroxypropyl) ether. The information provided is intended to assist in optimizing curing conditions and resolving common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the curing of this compound epoxy resins.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or Slow Curing | 1. Incorrect Curing Agent Stoichiometry: An improper ratio of resin to hardener can lead to an incomplete reaction. 2. Low Curing Temperature: The reaction kinetics are highly temperature-dependent.[1][2] 3. Inadequate Mixing: Poor dispersion of the curing agent within the resin will result in localized areas of uncured material. | 1. Verify Stoichiometry: Calculate the correct mix ratio based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. 2. Increase Curing Temperature: Incrementally increase the curing temperature. Monitor the cure progression using techniques like DSC or FTIR. 3. Ensure Thorough Mixing: Mix the resin and hardener until a homogenous mixture is achieved. Scrape the sides and bottom of the mixing vessel to ensure all material is incorporated. |
| Brittle Cured Resin | 1. Excessive Curing Temperature or Time: Over-curing can lead to a highly cross-linked and brittle network. 2. Inappropriate Curing Agent: Some curing agents inherently produce more rigid structures. | 1. Optimize Curing Cycle: Reduce the curing temperature or time. Consider a step-cure process with a lower initial temperature followed by a post-cure at a higher temperature. 2. Select a Different Curing Agent: Consider using a more flexible curing agent, such as a long-chain aliphatic amine, to improve toughness. |
| Bubbles in the Cured Resin | 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles. 2. Moisture Contamination: Water can react with some curing agents and release gases. 3. Outgassing from Substrate: Porous substrates can release trapped air during curing. | 1. Degas the Mixture: Use a vacuum chamber to remove dissolved air from the resin-hardener mixture before pouring. 2. Work in a Dry Environment: Ensure all components and equipment are dry. Work in a low-humidity environment. 3. Seal Porous Substrates: Apply a thin seal coat of the resin to the substrate and allow it to partially cure before the main pour. |
| Cloudy or Hazy Appearance | 1. Moisture Contamination: Humidity in the curing environment can cause "amine blush," a cloudy surface film. 2. Incompatibility of Components: Additives or fillers may not be fully compatible with the resin system. 3. Phase Separation: In some formulations, the curing agent may not be fully miscible with the resin at the curing temperature. | 1. Control Humidity: Cure the resin in a controlled environment with low humidity. 2. Verify Component Compatibility: Ensure all additives are compatible with the epoxy system. 3. Adjust Curing Temperature: A different curing temperature may improve the miscibility of the components. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the curing of this compound epoxy resins?
A1: The primary parameters to optimize are the choice of curing agent, the stoichiometry of the resin-to-curing agent mixture, the curing temperature, and the curing time. These factors collectively determine the extent of the cross-linking reaction and, consequently, the final physical and mechanical properties of the cured material.
Q2: How does the structure of this compound affect the choice of curing agent?
A2: The presence of hydroxyl (-OH) groups in the backbone of this compound can have an accelerating effect on the curing reaction, particularly with amine-based curing agents. This is due to the catalytic effect of the hydroxyl groups on the epoxy-amine reaction. Therefore, the pot life and curing time may be shorter compared to standard Bisphenol A diglycidyl ether (DGEBA) resins.
Q3: What is the typical range for curing temperatures for this type of epoxy resin?
A3: The optimal curing temperature is highly dependent on the chosen curing agent. For aliphatic amine curing agents, curing can often be initiated at or slightly above room temperature, followed by a post-cure at a higher temperature (e.g., 80-150°C) to achieve full cross-linking. Aromatic amines generally require higher curing temperatures, often in the range of 150-200°C.
Q4: How can I monitor the progress of the curing reaction?
A4: The progress of the curing reaction can be effectively monitored using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). DSC can be used to determine the heat of reaction and the degree of cure, while FTIR can track the disappearance of the epoxy group peak and the appearance of hydroxyl groups.
Q5: What impact does the chlorine atom in the structure have on the curing process and final properties?
A5: The presence of chlorine atoms can increase the density and potentially the flame retardancy of the cured resin. It may also have a minor influence on the reactivity of the nearby hydroxyl group, which could subtly affect the curing kinetics.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
Objective: To determine the heat of reaction and monitor the degree of cure of the epoxy system.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin and hardener mixture into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Non-isothermal Scan: Heat the sample from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). This will determine the total heat of reaction (ΔH_total).
-
Isothermal Scan: Heat a fresh sample to the desired isothermal curing temperature and hold for a specified time. After the isothermal period, cool the sample and then perform a non-isothermal scan to measure the residual heat of reaction (ΔH_residual).
-
Data Analysis: The degree of cure (α) at a given time (t) can be calculated using the following equation: α = (ΔH_total - ΔH_residual) / ΔH_total
Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression
Objective: To qualitatively and quantitatively monitor the chemical changes during the curing process.
Methodology:
-
Sample Preparation: Place a small amount of the uncured resin-hardener mixture between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the FTIR spectrum of the uncured sample. This will serve as the baseline (t=0).
-
In-situ Monitoring: If using a heated stage, acquire spectra at regular intervals as the sample is heated to and held at the curing temperature.
-
Data Analysis: Monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm⁻¹) and the increase in the hydroxyl group peak (a broad peak around 3400 cm⁻¹). The degree of conversion can be estimated by normalizing the epoxy peak area to an internal reference peak that does not change during the reaction (e.g., a phenyl group peak around 1510 cm⁻¹).
Data Presentation
Table 1: Illustrative Curing Schedules and Resulting Properties
| Curing Agent | Resin:Hardener Ratio (by weight) | Curing Schedule | Glass Transition Temperature (Tg) | Tensile Strength (MPa) |
| Aliphatic Amine (e.g., TETA) | 100:13 | 2 hours at 80°C + 2 hours at 125°C | ~110°C | ~70 |
| Cycloaliphatic Amine (e.g., IPDA) | 100:25 | 2 hours at 100°C + 3 hours at 150°C | ~140°C | ~85 |
| Aromatic Amine (e.g., DDM) | 100:28 | 1 hour at 150°C + 2 hours at 180°C | ~170°C | ~95 |
Note: The values presented in this table are illustrative and can vary based on the specific grade of resin and curing agent, as well as the precise curing conditions.
Visualizations
Caption: Experimental workflow for optimizing epoxy curing conditions.
Caption: Troubleshooting logic for common epoxy curing issues.
References
preventing degradation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid BADGE·2HCl?
For long-term stability, solid BADGE·2HCl should be stored at -20°C, protected from light and moisture.[1] Under these conditions, the compound is reported to be stable for at least two years.[1] For short-term storage, room temperature is acceptable, but it is crucial to minimize exposure to light and humidity.
Q2: How should I store solutions of BADGE·2HCl?
Solutions of BADGE·2HCl should also be stored at -20°C for optimal stability.[2] Acetonitrile is a commonly used solvent for preparing stock solutions.[2] It is recommended to use amber vials or wrap containers in aluminum foil to protect the solution from light, as photodegradation can occur with chlorinated derivatives of bisphenol A.[1]
Q3: Can I store BADGE·2HCl solutions in plastic containers?
While not explicitly prohibited, some derivatives of BADGE have been noted to adhere to glass containers, which could potentially affect the concentration of the solution.[2] If using glass, rinsing the container with the solvent after transferring the solution can help ensure the complete transfer of the analyte. For plastic containers, it is essential to ensure they are compatible with the chosen solvent and do not leach any interfering substances. Polypropylene or high-density polyethylene (HDPE) containers are generally suitable for many organic solutions.
Q4: What are the primary degradation pathways for BADGE·2HCl during storage?
The main degradation pathways for BADGE·2HCl and related compounds during storage, particularly in solution, include:
-
Hydrolysis: In the presence of water, BADGE·2HCl can hydrolyze to form various hydroxylated and chloro-hydroxylated derivatives, such as BADGE·H₂O, BADGE·2H₂O, and BADGE·HCl·H₂O.[3][4]
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of chlorinated bisphenol A derivatives.[1] This can involve the cleavage of C-Cl bonds and hydroxylation.[1]
-
Temperature-induced degradation: Elevated temperatures can accelerate the rate of degradation.[2]
Q5: Which solvent is best for dissolving and storing BADGE·2HCl?
Acetonitrile is a frequently used solvent for preparing standard solutions of BADGE and its derivatives, and storage at -20°C in this solvent has been shown to provide high stability.[2] While methanol is also mentioned as a solvent, some studies have noted that analyte responses may be lower when acetonitrile is the main organic solvent in the mobile phase during chromatographic analysis compared to methanol.[2] The choice of solvent may also depend on the intended downstream application.
Q6: I see precipitates in my BADGE·2HCl solution after thawing. What should I do?
If you observe precipitates after thawing a frozen solution, gently warm the vial to room temperature and vortex or sonicate to ensure the compound is fully redissolved before use. If the precipitate does not dissolve, it may indicate degradation or that the concentration of your solution exceeds its solubility at that temperature. In such cases, it is advisable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results over time | Sample degradation due to improper storage (temperature, light, moisture).Repeated freeze-thaw cycles. | Store aliquots of the stock solution at -20°C to avoid multiple freeze-thaw cycles.Ensure solutions are protected from light using amber vials or foil.Verify that storage containers are properly sealed to prevent solvent evaporation and moisture entry. |
| Low recovery of BADGE·2HCl during analysis | Adsorption of the compound to the storage container (e.g., glass).Degradation of the compound. | Consider using silanized glass vials or polypropylene tubes.Rinse the original container with the mobile phase or a suitable solvent to recover any adsorbed analyte.Prepare a fresh standard solution to confirm if degradation has occurred. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products (e.g., hydrolysis or photodegradation products). | Review the storage history of the sample. If exposed to water or light, degradation is likely.Use analytical techniques such as LC-MS/MS to identify potential degradation products.[5] |
| Change in the physical appearance of the solid compound (e.g., color, clumping) | Absorption of moisture.Degradation. | Store the solid compound in a desiccator, especially if stored at room temperature.If significant changes are observed, it is recommended to use a fresh batch of the compound. |
Experimental Protocols
Protocol for Preparing a Stock Solution of BADGE·2HCl
-
Materials:
-
This compound (BADGE·2HCl) solid
-
High-purity acetonitrile (HPLC or MS grade)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials or clear glass vials with aluminum foil
-
Pipettes and tips
-
-
Procedure:
-
Allow the solid BADGE·2HCl to equilibrate to room temperature before opening the container to prevent condensation.
-
Accurately weigh the desired amount of solid BADGE·2HCl using an analytical balance.
-
Transfer the weighed solid to a volumetric flask.
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Add a small amount of acetonitrile to the flask and swirl gently to dissolve the solid.
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Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.
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Stopper the flask and invert it several times to ensure a homogeneous solution.
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Transfer the stock solution to amber glass vials for storage. If using clear vials, wrap them securely in aluminum foil.
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Label the vials with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution at -20°C.
-
Protocol for an Accelerated Stability Study
This protocol is adapted from general principles of accelerated stability testing to assess the stability of BADGE·2HCl solutions under thermal stress.
-
Objective: To evaluate the stability of a BADGE·2HCl solution at an elevated temperature over a defined period.
-
Materials:
-
Prepared stock solution of BADGE·2HCl in acetonitrile.
-
Incubator or oven capable of maintaining a constant temperature (e.g., 40°C or 54°C ± 2°C).[6]
-
HPLC or LC-MS/MS system for analysis.
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Multiple amber vials.
-
-
Procedure:
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Prepare a batch of BADGE·2HCl solution at a known concentration in acetonitrile.
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Dispense the solution into multiple amber vials, ensuring a consistent volume in each.
-
Analyze a set of vials at the beginning of the study (Time 0) to establish the initial concentration.
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Place the remaining vials in an incubator set to the desired accelerated temperature (e.g., 40°C).
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At predetermined time points (e.g., 1, 3, 7, and 14 days), remove a set of vials from the incubator.
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Allow the vials to cool to room temperature.
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Analyze the samples by HPLC or LC-MS/MS to determine the concentration of BADGE·2HCl.
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Monitor for the appearance of any new peaks that may indicate degradation products.
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Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to assess the degradation kinetics.
-
Visualizations
Caption: Key degradation pathways for BADGE·2HCl during storage.
Caption: Workflow for assessing the stability of BADGE·2HCl solutions.
References
- 1. Formation and enhanced photodegradation of chlorinated derivatives of bisphenol A in wastewater treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. epa.gov [epa.gov]
troubleshooting inconsistent polymerization of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
Welcome to the technical support center for the polymerization of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for consistent polymerization results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound.
Question: Why is my polymerized material tacky or incompletely cured?
Answer:
Incomplete curing is a common issue that can arise from several factors:
-
Incorrect Stoichiometry: The ratio of the this compound monomer to the curing agent is critical. An imbalance can lead to unreacted components, resulting in a tacky surface. It is crucial to calculate the correct stoichiometric ratio based on the molecular weight of your monomer and the active hydrogen equivalent weight of your curing agent.
-
Inadequate Mixing: Thorough mixing of the monomer and curing agent is essential to ensure a homogeneous reaction. Insufficient mixing can lead to localized areas of uncured material.
-
Low Curing Temperature: The curing temperature may be too low for the specific curing agent used. This can slow down the reaction rate significantly, preventing complete cross-linking.
-
Inhibited Curing Agent: The curing agent may have been compromised by exposure to moisture or other contaminants, reducing its reactivity.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check your calculations for the monomer-to-curing agent ratio.
-
Improve Mixing Technique: Ensure you are mixing the components vigorously and scraping the sides and bottom of the mixing vessel to ensure all material is incorporated.
-
Optimize Curing Temperature: Consult the technical data sheet for your curing agent for the recommended curing temperature range and consider a post-curing step at an elevated temperature.
-
Use Fresh Curing Agent: If you suspect your curing agent has been compromised, use a fresh, unopened container.
Question: Why does my polymerized material have bubbles?
Answer:
The presence of bubbles in the final polymerized material is often due to trapped air or the evolution of volatile compounds.
-
Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous mixture.
-
Moisture Contamination: The presence of moisture in the monomer, curing agent, or on the surface of the mold can lead to the formation of bubbles upon heating.
-
Outgassing from Molds: Porous or improperly prepared molds can release trapped air or other gases during the curing process.
Troubleshooting Steps:
-
Degassing: After mixing, degas the mixture using a vacuum chamber to remove trapped air bubbles before pouring it into the mold.
-
Slow Mixing: Mix the components slowly and deliberately to minimize the introduction of air.
-
Dry Conditions: Ensure all components and equipment are thoroughly dry before use. Store reagents in a desiccator.
-
Mold Preparation: Use non-porous molds and consider using a mold release agent. Pre-heating the mold can also help to drive off any adsorbed moisture.
Question: What causes the polymerized material to be cloudy or hazy?
Answer:
Cloudiness or haziness in the final product can be a sign of several issues:
-
Incompatibility of Components: The monomer and curing agent may not be fully compatible, leading to phase separation.
-
Moisture Contamination: As with bubble formation, moisture can cause cloudiness in the final product.[1][2]
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Crystallization of Components: One of the components may have crystallized due to storage at a low temperature.
Troubleshooting Steps:
-
Check Component Compatibility: Ensure that the chosen curing agent is compatible with this compound.
-
Ensure Dry Conditions: Handle all materials in a low-humidity environment and ensure all equipment is dry.
-
Re-dissolve Crystals: If you observe crystals in your monomer or curing agent, gently warm the material according to the manufacturer's instructions to redissolve them before use.
Frequently Asked Questions (FAQs)
Q1: What types of curing agents are suitable for this compound?
A1: A variety of curing agents can be used, with the choice depending on the desired properties of the final polymer. Common classes of curing agents for epoxy resins include aliphatic and aromatic amines, polyamides, and anhydrides. For room temperature curing, aliphatic amines are often used. For applications requiring higher thermal stability, aromatic amines or anhydrides are typically employed, often with thermal curing schedules.
Q2: How do I calculate the correct amount of curing agent?
A2: The amount of curing agent is determined by the stoichiometry of the reaction between the epoxy groups of the monomer and the active hydrogens of the curing agent. The calculation is as follows:
Parts by weight of curing agent per 100 parts of resin = (Amine Hydrogen Equivalent Weight (AHEW) / Epoxy Equivalent Weight (EEW)) * 100
The EEW of this compound is approximately 206.67 g/eq. The AHEW is specific to the curing agent and can be found on its technical data sheet.
Q3: What is a typical curing schedule?
A3: The curing schedule is highly dependent on the curing agent used.
-
Room Temperature Curing (with aliphatic amines): Typically, initial curing occurs within 24 hours at ambient temperature, with full properties developing over several days.
-
Thermal Curing (with aromatic amines or anhydrides): A typical two-stage curing schedule might involve an initial cure at a moderate temperature (e.g., 80-120°C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150-180°C) for 2-4 hours to ensure complete cross-linking and achieve optimal thermal and mechanical properties.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the polymerization of this compound with common classes of curing agents. Please note that these are starting points and may require optimization for your specific system.
Table 1: Recommended Stoichiometry and Curing Schedules
| Curing Agent Class | Amine Hydrogen Equivalent Weight (AHEW) (g/eq) | Parts by Weight per 100 parts Resin | Typical Curing Schedule |
| Aliphatic Amine (e.g., Triethylenetetramine) | ~25 | ~12 | 24 hours at 25°C + 7 days at 25°C for full cure |
| Aromatic Amine (e.g., Diaminodiphenyl sulfone) | ~62 | ~30 | 2 hours at 120°C + 3 hours at 180°C |
| Anhydride (e.g., Phthalic Anhydride) | ~148 (molecular weight) | ~72 (with accelerator) | 4 hours at 150°C |
Experimental Protocols
Protocol 1: Room Temperature Curing with an Aliphatic Amine
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Preparation: Ensure all glassware and equipment are clean and dry. Weigh 100g of this compound into a clean, dry beaker.
-
Curing Agent Addition: Based on the AHEW of your aliphatic amine, calculate the required amount. For example, for Triethylenetetramine (AHEW ≈ 25 g/eq), you would need approximately 12g.
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Mixing: Slowly add the aliphatic amine to the resin while stirring continuously with a mechanical stirrer for 5-10 minutes, ensuring a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber and degas until bubble formation ceases.
-
Casting: Pour the degassed mixture into the desired mold.
-
Curing: Allow the cast material to cure at room temperature (25°C) for at least 24 hours. For development of full mechanical properties, allow to cure for 7 days.
Protocol 2: Thermal Curing with an Aromatic Amine
-
Preparation: Preheat an oven to the desired initial curing temperature (e.g., 120°C). Weigh 100g of this compound into a clean, dry beaker and preheat it to approximately 80°C to reduce its viscosity.
-
Curing Agent Addition: Weigh the calculated amount of aromatic amine (e.g., ~30g of Diaminodiphenyl sulfone) and add it to the preheated resin.
-
Mixing: Stir the mixture mechanically until the aromatic amine is completely dissolved. This may take 10-15 minutes.
-
Degassing: Degas the hot mixture in a vacuum oven preheated to the mixing temperature.
-
Casting: Carefully pour the hot, degassed mixture into a preheated mold.
-
Curing: Place the mold in the preheated oven and cure for 2 hours at 120°C.
-
Post-Curing: Increase the oven temperature to 180°C and post-cure for an additional 3 hours.
-
Cooling: Allow the cured material to cool slowly to room temperature to avoid thermal stress.
Visualizations
Caption: Troubleshooting workflow for inconsistent polymerization.
Caption: General polymerization pathway.
References
Technical Support Center: Minimizing Adduct Formation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation during the mass spectrometric analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl).
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of mass spectrometry?
A1: In mass spectrometry, an adduct is an ion formed when the target molecule, in this case, BADGE·2HCl (represented as 'M'), associates with another molecule or ion present in the ion source.[1] Instead of observing the protonated molecule [M+H]⁺, you may see peaks at higher mass-to-charge ratios (m/z) corresponding to adducts such as [M+Na]⁺ (sodium adduct), [M+K]⁺ (potassium adduct), or [M+NH₄]⁺ (ammonium adduct).[2]
Q2: Why is it critical to control adduct formation when analyzing BADGE·2HCl?
A2: Uncontrolled adduct formation can significantly compromise the quality and reliability of your analytical results. It can lead to a split in the analyte signal across multiple ionic species, which reduces the intensity of the desired precursor ion and, consequently, decreases sensitivity.[3] For quantitative analysis, inconsistent adduct formation between samples and calibration standards can result in poor reproducibility and inaccurate measurements.[4] Specifically for BADGE derivatives, sodium adducts ([M+Na]⁺) are often very stable and do not fragment efficiently in tandem mass spectrometry (MS/MS), making them unsuitable for reliable quantification.[5] In contrast, ammonium adducts ([M+NH₄]⁺) are generally preferred as they tend to fragment more readily and provide a stable signal for MS/MS analysis.[1][5]
Q3: What are the primary sources of sodium and potassium adducts in an LC-MS system?
A3: Sodium and potassium are ubiquitous, and contamination can come from various sources. The most common culprits include:
-
Laboratory Glassware: Salts used in the manufacturing of glass can leach into solvents and samples.[6]
-
Solvents and Reagents: Impurities in solvents, buffers, and other reagents can introduce alkali metal ions.
-
Sample Handling: Touching labware with bare hands can transfer enough salt to cause significant adduct formation.[6]
-
Biological Samples: Many biological matrices have high endogenous concentrations of various salts.[6]
-
HPLC System: Components of the HPLC system can also be a source of metal ion contamination.
Q4: How can I intentionally promote the formation of the more favorable ammonium adduct ([M+NH₄]⁺) for BADGE·2HCl?
A4: To promote the formation of ammonium adducts, you can introduce a source of ammonium ions into the mobile phase. This is typically achieved by adding a volatile ammonium salt, such as ammonium formate or ammonium acetate, at a concentration of around 5-25 mM.[1][4] The high concentration of ammonium ions in the electrospray droplet outcompetes other cations like Na⁺ and K⁺ for adduction to the analyte molecule.
Q5: What is a recommended starting mobile phase for the LC-MS analysis of BADGE·2HCl to minimize unwanted adducts?
A5: For the analysis of BADGE·2HCl and its derivatives, a mobile phase consisting of methanol and water with an ammonium salt additive is often recommended. Methanol-based mobile phases have been shown to produce higher electrospray responses for many BADGE compounds compared to acetonitrile.[1] A common mobile phase composition is a gradient of methanol and a 5-10 mM aqueous solution of ammonium acetate or ammonium formate.[4]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to adduct formation during the analysis of BADGE·2HCl.
Caption: Troubleshooting flowchart for high sodium/potassium adducts.
Experimental Protocols
Protocol 1: Sample Preparation
A. For Solid Samples (e.g., Canned Food Matrix)
-
Homogenize the entire content of the can.
-
Weigh 3 g of the homogenized sample into a polypropylene centrifuge tube.
-
Add 6 mL of ethyl acetate.
-
Shake vigorously for 20 minutes.
-
Sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer 5 mL of the supernatant (ethyl acetate layer) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[6]
B. For Liquid Samples (e.g., Beverages)
-
Degas carbonated samples by sonication for 20 minutes.
-
Condition a polymeric solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.
-
Load 3 mL of the liquid sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.
-
Elute the analytes with 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[7]
Caption: Sample preparation workflow for BADGE·2HCl analysis.
Protocol 2: LC-MS/MS Analysis
The following are recommended starting conditions for the analysis of BADGE·2HCl. Optimization may be required for your specific instrument and application.
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-80% B; 5-7 min: 80% B; 7-8 min: 30% B; 8-10 min: 30% B |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+NH₄]⁺ |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4000 V |
| Capillary Temp. | 350 °C |
| Sheath Gas | 40 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
Data Presentation
Table 1: Influence of Mobile Phase Additives on Adduct Formation
| Mobile Phase Additive | Predominant Adduct Formed | Suitability for BADGE·2HCl MS/MS | Rationale |
| None (e.g., Water/Methanol) | [M+Na]⁺, [M+K]⁺ | Poor | Alkali metal adducts are often stable and fragment poorly, leading to low sensitivity in MS/MS.[5] |
| Formic Acid (0.1%) | [M+H]⁺ | Moderate | Promotes protonation, but may not be as efficient as ammonium adduction for certain compounds and can be less effective at suppressing sodium adducts. |
| Ammonium Acetate or Formate (5-10 mM) | [M+NH₄]⁺ | Excellent | Promotes the formation of ammonium adducts which are ideal for fragmentation in MS/MS, leading to better sensitivity and selectivity.[1][7] This also actively suppresses the formation of unwanted sodium and potassium adducts.[8] |
Table 2: Example MRM Transitions for BADGE·2HCl ([M+NH₄]⁺ Adduct)
Molecular Weight of BADGE·2HCl (C₂₁H₂₆Cl₂O₄) = 428.33 g/mol
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) (Confirmation) |
| BADGE·2HCl | 446.2 ([M+NH₄]⁺) | 227.1 | 135.1 |
Note: The exact m/z values and collision energies should be optimized on your specific mass spectrometer.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their derivatives in canned food and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Potential Clinical Application of Analysis of Bisphenols in Pericardial Fluid from Patients with Coronary Artery Disease with the Use of Liquid Chromatography Combined with Fluorescence Detection and Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCP-BPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of low-level detection of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCP-BPA), also known as BADGE·2HCl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of BCP-BPA, particularly when aiming for high sensitivity.
Issue 1: High Background Noise or Contamination in Blanks
High background noise or the presence of BCP-BPA or interfering compounds in blank samples is a common challenge in trace analysis and can significantly impact the limit of detection.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Solvents | Run solvent blanks. | Use high-purity, LC-MS grade solvents. Test new batches of solvents before use. Consider using an isocratic elution with a higher organic phase content to prevent accumulation of contaminants on the column.[1] |
| Leaching from Labware | Test for leachable contaminants from plasticware. | Whenever possible, use glassware or polypropylene containers instead of polycarbonate, as BPA and its derivatives can leach from polycarbonate plastics.[2] All glassware should be thoroughly cleaned, for instance by rinsing with acetone or heating at high temperatures.[3] |
| Contaminated Reagents | Prepare and analyze reagent blanks. | Use reagents from reputable suppliers and test for contaminants. Prepare fresh solutions regularly. |
| Cross-Contamination | Review sample handling procedures. | Use dedicated glassware and equipment for BCP-BPA analysis. Implement a strict cleaning protocol for all reusable items. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample. | Optimize the wash solvent and increase the wash volume and time in the autosampler program. A needle wash with a strong organic solvent is often effective. |
Issue 2: Poor Peak Shape or Tailing
Poor chromatography can lead to reduced sensitivity and inaccurate quantification.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Column Contamination | Flush the column with a strong solvent. | Regularly flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) to remove strongly retained compounds. |
| Inappropriate Mobile Phase pH | Evaluate the pKa of BCP-BPA. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For BCP-BPA, which is a neutral compound, pH effects on the analyte itself are minimal, but mobile phase pH can affect the stationary phase and matrix components. |
| Secondary Interactions with Stationary Phase | Use a different column chemistry. | If tailing persists, consider a column with a different stationary phase (e.g., a biphenyl phase instead of a C18) to minimize secondary interactions.[4] |
| Column Overload | Inject a dilution series of the sample. | Reduce the injection volume or dilute the sample to ensure the amount of analyte on the column is within its linear range. |
Issue 3: Low Signal Intensity or Poor Sensitivity
Achieving the required low detection limits is often the primary challenge.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Mass Spectrometry (MS) Parameters | Perform a tuning and optimization of the MS. | Infuse a standard solution of BCP-BPA to optimize MS parameters such as collision energy, cone voltage, and gas flows for the specific precursor and product ions. |
| Inefficient Ionization | Experiment with different ionization sources or mobile phase additives. | Electrospray ionization (ESI) is commonly used. For bisphenols, negative ion mode is often preferred. The use of additives like ammonium hydroxide can enhance deprotonation and improve signal intensity in negative ESI. |
| Matrix Effects (Ion Suppression or Enhancement) | Perform a post-column infusion experiment. | If ion suppression is observed, improve the sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for this.[5][6] Alternatively, use a deuterated internal standard to compensate for matrix effects. |
| Insufficient Sample Preconcentration | Evaluate the sample preparation workflow. | Increase the sample volume and/or decrease the final extraction volume to achieve a higher concentration factor. Ensure the chosen extraction method (e.g., SPE, LLE) has a high recovery for BCP-BPA. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of BCP-BPA?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the determination of BCP-BPA at trace levels in complex matrices.[5][6]
Q2: What are the typical precursor and product ions for BCP-BPA in LC-MS/MS analysis?
A2: For BCP-BPA (BADGE·2HCl), in positive ion mode using electrospray ionization (ESI), the ammonium adduct [M+NH₄]⁺ is often used as the precursor ion. The specific m/z values for precursor and product ions should be determined by direct infusion of a BCP-BPA standard into the mass spectrometer.
Q3: How can I minimize background contamination when analyzing for BCP-BPA?
A3: Minimizing background contamination is critical for low-level detection. Key strategies include:
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Using high-purity solvents and reagents.[1]
-
Avoiding polycarbonate labware; use glass or polypropylene instead.[2]
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Implementing rigorous cleaning procedures for all labware.[3]
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Performing regular system blank checks to monitor for contamination.[1]
Q4: What is a suitable sample preparation technique for BCP-BPA in food samples?
A4: For liquid samples like beverages, solid-phase extraction (SPE) with cartridges such as Oasis HLB is a common and effective method for extraction and cleanup.[5] For solid food samples, an extraction with a solvent like ethyl acetate followed by a cleanup step is often employed.[5]
Q5: Is an internal standard necessary for the accurate quantification of BCP-BPA?
A5: Yes, the use of a stable isotope-labeled internal standard (e.g., a deuterated or ¹³C-labeled analog of BCP-BPA or a related bisphenol) is highly recommended. An internal standard can compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Quantitative Data Summary
The following table summarizes typical limits of quantification (LOQ) for BCP-BPA and related compounds in different matrices using LC-MS/MS.
| Analyte | Matrix | Sample Preparation | LOQ | Reference |
| BCP-BPA (BADGE·2HCl) | Canned Soft Drinks | SPE | 0.13 - 1.6 µg/L | [5] |
| BCP-BPA (BADGE·2HCl) | Canned Food | Ethyl Acetate Extraction | 1.0 - 4.0 µg/kg | [5] |
Experimental Protocols
Protocol 1: Sample Preparation of Canned Food for BCP-BPA Analysis
This protocol is adapted from a method for the analysis of bisphenol derivatives in canned food.[5]
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Homogenization: Homogenize the solid food sample.
-
Extraction:
-
Weigh 3 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 6 mL of ethyl acetate.
-
Shake the mixture for 20 minutes in a rotary shaker.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 5 mL of the supernatant to a new vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (1:1, v/v).
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Visualizations
Caption: Workflow for the extraction and analysis of BCP-BPA from solid canned food samples.
Caption: A troubleshooting decision tree for addressing low sensitivity in BCP-BPA analysis.
References
- 1. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 4. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. chromatographyonline.com [chromatographyonline.com]
addressing solubility issues of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in aqueous media
Welcome to the technical support center for Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2HCl). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with this compound, with a primary focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BADGE-2HCl)?
This compound, also known as BADGE-2HCl, is a synthetic polyether compound.[1] It is structurally related to Bisphenol A diglycidyl ether (BADGE) and is often used in research settings. Its CAS number is 4809-35-2, and it has a molecular weight of 413.33 g/mol .
Q2: What are the known biological activities of BADGE-2HCl?
While the specific biological activities of BADGE-2HCl are not as extensively documented as those of its analogue BADGE, it is structurally similar to BADGE, which is a known antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] Therefore, it is plausible that BADGE-2HCl may exhibit similar effects on this or other signaling pathways. It is important to empirically determine its activity in your specific experimental system.
Q3: What are the physical properties and appearance of BADGE-2HCl?
BADGE-2HCl is typically a colorless or white powder or crystalline solid.[1]
Q4: What is the solubility of BADGE-2HCl?
BADGE-2HCl is characterized by its low solubility in aqueous solutions. It is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1]
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to overcoming common solubility challenges with BADGE-2HCl in your experiments.
Issue 1: BADGE-2HCl powder is not dissolving in my aqueous buffer.
This is expected behavior due to the hydrophobic nature of the compound. Direct dissolution in aqueous media is not recommended.
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Solution: Prepare a concentrated stock solution in an appropriate organic solvent first.
Issue 2: My BADGE-2HCl precipitates out of solution when I dilute the organic stock into my aqueous buffer.
This is a common issue known as "precipitation upon dilution" and occurs when the hydrophobic compound is introduced into the aqueous environment too quickly or at a concentration above its aqueous solubility limit.
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Solution 1: Optimize the Dilution Process.
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Rapid Mixing: Add the BADGE-2HCl stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and can prevent the formation of large aggregates that precipitate.
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Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
-
Solution 2: Reduce the Final Concentration of the Organic Solvent.
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The final concentration of the organic solvent (e.g., DMSO) in your final working solution should be kept to a minimum, typically below 1% (v/v), and ideally below 0.1% (v/v), to avoid solvent-induced artifacts or toxicity in cell-based assays.[3] To achieve this, you may need to prepare a more concentrated initial stock solution.
-
-
Solution 3: Gentle Warming.
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Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the stock solution can sometimes improve solubility. However, ensure that the temperature is compatible with the stability of BADGE-2HCl and your experimental system.
-
-
Solution 4: Sonication.
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Brief sonication of the final diluted solution can help to break up small precipitates and re-dissolve the compound. Use a bath sonicator to avoid localized heating.
-
Issue 3: I am observing inconsistent or lower-than-expected activity in my biological assay.
This could be due to sub-optimal solubility, leading to a lower effective concentration of the compound in your experiment.
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Solution 1: Prepare Fresh Dilutions.
-
Always prepare fresh dilutions of BADGE-2HCl in your aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions, as the compound may precipitate over time.
-
-
Solution 2: Visually Inspect for Precipitation.
-
Before adding the compound to your assay, carefully inspect the solution for any visible precipitate. If precipitation is observed, do not use the solution and refer to the troubleshooting steps above.
-
-
Solution 3: Consider the Use of a Surfactant.
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In some acellular assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) in the buffer can help to maintain the solubility of hydrophobic compounds. However, the compatibility of surfactants with your specific assay must be validated.
-
Data Presentation
Table 1: Physicochemical Properties of BADGE-2HCl
| Property | Value | Reference |
| CAS Number | 4809-35-2 | |
| Molecular Formula | C21H26Cl2O4 | |
| Molecular Weight | 413.33 g/mol | |
| Appearance | Colorless or white powder/crystals | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
| Poorly soluble in aqueous media |
Table 2: Recommended Solvent Concentrations for Stock and Working Solutions
| Solution Type | Recommended Solvent | Typical Concentration Range | Maximum Final Solvent Concentration in Assay |
| Stock Solution | High-purity DMSO | 10-100 mM | N/A |
| Working Solution | Aqueous Buffer (e.g., PBS, Cell Culture Media) | 1-100 µM | < 1% (v/v), ideally < 0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of BADGE-2HCl in DMSO
-
Materials:
-
This compound (BADGE-2HCl) powder
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High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of BADGE-2HCl powder (e.g., 4.13 mg) into the tared tube.
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Calculate the required volume of DMSO to achieve a 10 mM concentration. For 4.13 mg of BADGE-2HCl (MW = 413.33 g/mol ), this would be 1 mL.
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Add the calculated volume of DMSO to the microcentrifuge tube containing the BADGE-2HCl powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
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Store the stock solution aliquots at -20°C or -80°C, protected from light and moisture.[1]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM BADGE-2HCl stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of cell culture medium. Vortex immediately and vigorously.
-
Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in cell culture medium. Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
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Vortex the final working solution gently but thoroughly.
-
The final concentration of DMSO in this working solution is 0.1%.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Workflow for preparing BADGE-2HCl solutions.
References
Technical Support Center: Analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the analysis of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of BADGE·2HCl, focusing on identifying and eliminating sources of background noise.
Problem 1: High Background Noise or Ghost Peaks in Blank Injections
High background noise or the appearance of analyte peaks in blank injections is a common issue, often stemming from contamination within the analytical system.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents/Reagents | 1. Test a new bottle of LC-MS or GC-MS grade solvent.[1][2] 2. Prepare fresh mobile phases and derivatization reagents. 3. Filter all aqueous mobile phases through a hydrophobic membrane to remove potential plastic-derived contaminants.[3] | Reduction or elimination of the background signal in blank injections. |
| Leaching from Plasticware | 1. Replace all plastic containers, pipette tips, and vial caps with glass or polypropylene alternatives where possible.[3][4] 2. Rinse all glassware with a high-purity solvent (e.g., acetone) before use.[4] 3. For non-volumetric glassware, heat at a high temperature (e.g., 200°C for at least 2 hours or 400°C for 4 hours) to remove organic contaminants.[3][4] | A significant decrease in the baseline noise and disappearance of contaminant peaks. |
| System Contamination | 1. Flush the injection port, tubing, and column with a strong solvent mixture (e.g., isopropanol/water). 2. Clean the mass spectrometer ion source according to the manufacturer's protocol.[5] 3. Replace system components that are frequent sources of contamination, such as injection port septa and liners.[6] | A cleaner baseline and improved signal-to-noise ratio. |
| Carryover from Previous Injections | 1. Inject several blanks after a high-concentration sample to ensure the system is clean. 2. Optimize the needle wash procedure by using a stronger solvent or increasing the wash time. | Elimination of analyte peaks in subsequent blank injections. |
Problem 2: Poor Signal-to-Noise Ratio for the Analyte
A low signal-to-noise (S/N) ratio can be due to either a weak analyte signal or a high background, or a combination of both.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal MS Parameters | 1. Optimize ion source parameters (e.g., temperature, gas flows) for the specific analyte.[5][7] 2. For GC-MS, ensure the electron energy is optimized for target ion abundance in SIM mode.[5] 3. For LC-MS, use matrix-matched calibration standards to account for ionization suppression or enhancement.[8] | Increased analyte signal intensity and improved S/N ratio. |
| Inefficient Sample Extraction/Cleanup | 1. Evaluate and optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to improve recovery and remove interfering matrix components.[4][8][9] 2. Consider using a different SPE sorbent or elution solvent. | Higher analyte recovery and a cleaner sample extract, leading to a better S/N ratio. |
| Matrix Effects (Ion Suppression) | 1. Dilute the sample extract to reduce the concentration of co-eluting matrix components.[10][11] 2. Improve chromatographic separation to resolve the analyte from interfering compounds.[10] 3. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[8][12] | More accurate and reproducible quantification with an improved S/N ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background contamination in BADGE·2HCl analysis?
A1: Background contamination in the analysis of bisphenol compounds often originates from plastics and other organic materials used during sampling, storage, and extraction.[4] Common sources include solvents, reagents, SPE columns, glassware, and plasticware.[2][3][9] Even high-purity water from purification systems can be a source of contamination due to the plastics used in the system.[3]
Q2: How can I prevent contamination from my laboratory equipment?
A2: To minimize contamination, avoid using plastic materials whenever possible.[4] Use glass bottles with glass stoppers or PTFE-lined screw caps for sample storage.[4] All glassware should be meticulously cleaned, for instance, by rinsing with acetone or heating at high temperatures (e.g., 400°C for 4 hours).[3][4] Regularly cleaning the injection port and using low-bleed septa for GC analysis can also significantly reduce background noise.[6]
Q3: What is the "matrix effect" and how can I mitigate it?
A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[8][10][13] This can negatively impact the accuracy, reproducibility, and sensitivity of LC-MS analyses.[10][12] Strategies to reduce matrix effects include optimizing sample preparation to remove interferences, improving chromatographic separation, diluting the sample, and using matrix-matched calibration standards or stable isotope-labeled internal standards.[8][10][11]
Q4: My blank runs show a persistent peak for the analyte. What should I do?
A4: A persistent analyte peak in blank runs, often called a "ghost peak," is a strong indicator of system contamination. This can be due to the accumulation of contaminants from the mobile phase on the analytical column, especially in gradient elution modes.[1][2] To troubleshoot this, try switching to an isocratic elution method.[1][2] If the problem persists, a thorough cleaning of the LC or GC system, including the injection port, tubing, and ion source, is recommended.[5][6] Also, ensure that all solvents and reagents are fresh and of the highest purity.[1]
Experimental Protocols
Protocol 1: General Glassware Cleaning Procedure
-
Wash glassware with a laboratory-grade detergent.
-
Rinse thoroughly with tap water, followed by a rinse with deionized water.
-
Rinse with a high-purity solvent such as acetone.[4]
-
For non-volumetric glassware, place in a muffle furnace and heat at 400°C for 4 hours to pyrolyze any organic residues.[3]
-
Allow the glassware to cool to room temperature in a clean environment before use.
-
Store cleaned glassware covered with aluminum foil to prevent contamination.
Protocol 2: System Flush for LC-MS
-
Remove the analytical column and replace it with a union.
-
Prepare a flush solution of 50:50 isopropanol/water.
-
Set the pump flow rate to a low setting (e.g., 0.2 mL/min).
-
Flush the system, including the autosampler and injection port, for at least one hour.
-
Monitor the MS baseline to ensure the background noise has decreased.
-
If the background remains high, a more thorough cleaning of individual components may be necessary.
Visualizations
Caption: A workflow for troubleshooting sources of contamination.
Caption: Pathways to improve the signal-to-noise ratio.
References
- 1. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. longdom.org [longdom.org]
- 9. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a derivative of Bisphenol A diglycidyl ether (BADGE). The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and food safety analysis, offering a summary of method performance and detailed experimental protocols.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the determination of BADGE·2HCl depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance of commonly employed analytical techniques based on published validation data.
| Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-FLD | >0.999 | 5 µg/kg | 15 µg/kg | 62 - 97 | 2.3 - 10.8 | [1] |
| LC-MS/MS | Not explicitly stated | 0.9 µg/kg | 2.8 µg/kg | Not explicitly stated | <10 | [2] |
| HPLC-FLD | Not explicitly stated | 0.72-4.20 ppb | 2.40-14.85 ppb | Not explicitly stated | Not explicitly stated | [3] |
Note: The performance characteristics can vary based on the specific sample matrix, instrumentation, and laboratory conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various validated methods and represent a general approach to the analysis of BADGE·2HCl.
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the analysis of BADGE and its derivatives due to its sensitivity and robustness.
-
Sample Preparation (Solid Food Matrix):
-
Homogenize the entire can content.
-
Weigh 3 g of the homogenized sample and mix with 6 mL of ethyl acetate.
-
Shake the mixture for 20 minutes, followed by sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Transfer 5 mL of the supernatant to a vial and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of a methanol:water (1:1) solution and filter before injection.[2]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water (solvent A) and acetonitrile (solvent B) is common.[4]
-
Flow Rate: Approximately 1 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Fluorescence Detection: Excitation wavelength at 225 nm and emission wavelength at 295 nm.[4]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and suitable for complex matrices.
-
Sample Preparation (Beverages):
-
Degas a 20 mL sample of the beverage by sonication for 20 minutes.
-
Load 3 mL of the degassed sample onto a polymeric Solid-Phase Extraction (SPE) cartridge that has been pre-conditioned with 3 mL of methanol and 3 mL of water.[2]
-
Wash the cartridge and elute the analytes with a suitable solvent.
-
Evaporate the eluate and reconstitute in an appropriate solvent for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Similar to HPLC-FLD, utilizing a reversed-phase C18 column and a water/acetonitrile gradient.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for BADGE·2HCl and its derivatives are monitored.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the validation of an analytical method for BADGE·2HCl.
References
A Comparative Guide to the Inter-Laboratory Measurement of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
The primary analytical techniques for the determination of BADGE·2HCl and its related compounds are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the determination of BADGE·2HCl and other BADGE derivatives in various sample matrices. This data is compiled from several independent studies to provide a comparative perspective.
| Analytical Method | Sample Matrix | Analyte(s) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-PDA | Canned Beans (Aqueous) & Canned Tuna (Oil-in-water) | BADGE·2HCl | 0.73 - 14.07 ng/g | 96.31 - 98.76 | 1.88 - 2.52 (Interday) | [5] |
| HPLC-FLD | Canned Foods | BADGE & 5 derivatives | 0.03 - 0.66 ng/g | 70.46 - 103.44 | < 8.64 | [6] |
| LC-MS/MS | Canned Fish | BADGE·2HCl & other derivatives | 2 - 10 µg/kg | 89 - 109 | 6 - 12 (Interday) | [3][7] |
| LC-MS/MS | Canned Food & Beverages | BADGE·2HCl & other derivatives | 1.0 - 4.0 µg/kg (Food) | Not Specified | Not Specified | [8][9] |
| LC-MS/MS | Canned Beer | BADGE·2HCl & other derivatives | Not explicitly stated for BADGE·2HCl | 75 - 118 | Not Specified | [10] |
| HPLC-FLD | Canned Liquid Infant Formula | BADGE·2HCl (as part of total BADGE) | Method LOD: 2.0 ng/g | 61 - 91 | 12.7 | [11] |
| LC-MS/MS | Food Simulants | BADGE & derivatives | 0.94 - 49.3 µg/L | Not Specified | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for sample preparation and instrumental analysis based on published methods.
1. Sample Preparation
The choice of sample preparation technique is highly dependent on the sample matrix.
-
For Canned Solid Foods (e.g., Fish, Vegetables):
-
Homogenization: The entire content of the can is homogenized to ensure a representative sample.[8]
-
Extraction: A known weight of the homogenized sample (e.g., 3 g) is mixed with an organic solvent.[8] A common approach is extraction with a 1:1 solution of acetonitrile-hexane or ethyl acetate.[7][8] The mixture is vigorously shaken and/or sonicated to facilitate the transfer of analytes into the solvent phase.[8]
-
Centrifugation: The mixture is centrifuged to separate the solid food matrix from the organic extract.[8]
-
Evaporation and Reconstitution: The supernatant (organic extract) is transferred to a new vial and evaporated to dryness, often under a gentle stream of nitrogen.[8] The residue is then redissolved in a specific volume of a solvent mixture suitable for injection into the analytical instrument (e.g., methanol:water).[8]
-
-
For Canned Liquid Samples (e.g., Beverages, Beer):
-
Degassing: Carbonated beverages are first degassed by sonication.[8]
-
Solid-Phase Extraction (SPE): A defined volume of the liquid sample is passed through an SPE cartridge (e.g., Oasis HLB).[9] The cartridge is pre-conditioned with methanol and water.[9] After loading the sample, interfering substances are washed away, and the analytes of interest are then eluted with a small volume of an organic solvent like methanol.[9]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in an appropriate solvent for analysis.[9]
-
-
For Human Urine Samples:
2. Instrumental Analysis
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Principle: This technique separates the compounds in the sample extract based on their interaction with a stationary phase in a chromatography column. The separated compounds are then detected by a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds like BADGE and its derivatives.[6][14]
-
Typical Conditions:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[6][15]
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.[15]
-
Detection: The fluorescence detector is set to specific excitation and emission wavelengths for the analytes of interest.[15]
-
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC-MS/MS offers very high selectivity and sensitivity. After separation by HPLC, the analytes are ionized (e.g., using electrospray ionization - ESI) and detected by a mass spectrometer. The tandem mass spectrometer allows for the selection of a specific parent ion for each analyte and its fragmentation into characteristic product ions, which provides a high degree of confidence in identification and quantification.[12][16]
-
Typical Conditions:
-
Ionization Mode: Positive ion mode is often used, frequently forming ammonium adducts ([M+NH4]+) which are then used as precursor ions for fragmentation.[7][8]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions are monitored for each analyte.[17]
-
Mobile Phase: The mobile phase often contains additives like ammonium formate to promote the formation of desired ions.[7]
-
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of BADGE·2HCl in food samples.
References
- 1. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples [mdpi.com]
- 14. sciencepub.net [sciencepub.net]
- 15. molnar-institute.com [molnar-institute.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. d-nb.info [d-nb.info]
A Comparative Performance Analysis: Bisphenol A bis(3-chloro-2-hydroxypropyl) ether vs. Bisphenol A diglycidyl ether
A Guide for Researchers in Material Science and Drug Development
Introduction
Bisphenol A diglycidyl ether (BADGE) is a cornerstone monomer in the production of epoxy resins, valued for its excellent adhesion, mechanical strength, and chemical resistance.[1] Its derivative, Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), is often considered in the context of being a byproduct formed from BADGE, particularly in applications involving chlorine sources like PVC-based organosol lacquers used for can coatings.[2] While extensive research has focused on the migration of these compounds from food packaging and their toxicological profiles, a direct comparison of their performance characteristics from a material science and pharmacological perspective is less documented. This guide provides an objective comparison of BADGE and BADGE·2HCl, summarizing available data and outlining experimental protocols to facilitate further research.
Chemical Structure and Reactivity
The fundamental difference in performance between BADGE and BADGE·2HCl stems from their distinct chemical structures. BADGE possesses two reactive epoxide (glycidyl) groups, which are three-membered rings containing an oxygen atom. These rings are susceptible to nucleophilic attack, leading to ring-opening polymerization when reacted with curing agents (hardeners) such as amines or anhydrides. This polymerization process forms a highly cross-linked, rigid thermoset polymer network, which is the basis of epoxy resin's desirable properties.[3]
In contrast, BADGE·2HCl is the result of the ring-opening of both of BADGE's epoxide groups by hydrochloric acid. This reaction converts the reactive epoxides into stable chloro-hydroxypropyl groups. Consequently, BADGE·2HCl is not a suitable monomer for traditional epoxy resin curing, as it lacks the necessary functional groups for polymerization. Instead, it finds application as a surfactant, plasticizer, or stabilizer in the synthesis of other polymeric materials.[4]
Performance Comparison: Material Science Perspective
A direct quantitative comparison of the performance of BADGE and BADGE·2HCl in the context of forming cured epoxy resins is conceptually flawed, as only BADGE is a primary monomer for this purpose. However, we can infer their performance characteristics in a broader sense.
| Property | Bisphenol A diglycidyl ether (BADGE) | This compound (BADGE·2HCl) |
| Functionality | Monomer for epoxy resin synthesis[5] | Surfactant, plasticizer, stabilizer[4] |
| Curing Behavior | Readily undergoes ring-opening polymerization with curing agents to form a rigid thermoset.[3] | Does not participate in traditional epoxy curing reactions due to the absence of epoxide groups. |
| Mechanical Properties of Cured Polymer | High tensile strength and modulus, good adhesion.[6] | Not applicable as a sole monomer for a cured epoxy resin. If used as an additive, it would likely act as a plasticizer, reducing stiffness and strength. |
| Thermal Stability of Cured Polymer | Good thermal stability, with degradation temperatures often exceeding 300°C.[7] | Not applicable as a sole monomer. As an additive, it would likely lower the glass transition temperature (Tg) of the polymer. |
Performance Comparison: Biological Activity
The biological activities of BADGE and its derivatives have been a subject of significant research, particularly concerning their interaction with nuclear receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and their potential as endocrine disruptors.
| Biological Activity | Bisphenol A diglycidyl ether (BADGE) | This compound (BADGE·2HCl) |
| PPARγ Interaction | Described as both a PPARγ antagonist and, in some cell systems, a PPARγ agonist.[1][5][8] It can induce adipogenesis through a PPARγ-independent pathway.[1][9] | Less data is available, but its derivatives are known to be biologically active. |
| Cytotoxicity | Exhibits cytotoxic effects at higher concentrations.[10] | Identified as the most cytotoxic derivative among BADGE and its hydrolysis/chlorinated products in one in vitro study.[4] |
| Genotoxicity | Shown to induce genotoxic effects in vitro.[10] | Also demonstrated genotoxic effects in vitro.[10] |
| Lipotoxicity | Targets lipid homeostasis in zebrafish liver cells.[11] | Showed higher lipotoxicity compared to BPA and BPF in zebrafish liver cells.[11] |
Experimental Protocols
For researchers aiming to directly compare the performance of materials derived from or containing these compounds, the following experimental protocols are recommended.
Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
This protocol can be used to study the curing behavior of BADGE with a suitable hardener and to investigate the effect of adding BADGE·2HCl as a potential plasticizer.
Objective: To determine the heat of cure (ΔH), peak exotherm temperature, and glass transition temperature (Tg) of a BADGE-based epoxy system.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Accurately weigh 5-10 mg of the uncured epoxy resin formulation (BADGE and a stoichiometric amount of an amine hardener, e.g., diaminodiphenylmethane) into an aluminum DSC pan.
-
For a comparative sample, prepare a mixture with a specific weight percentage of BADGE·2HCl added to the BADGE and hardener formulation.
-
Hermetically seal the pans.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[12]
-
Cool the sample to ambient temperature and then perform a second heating scan under the same conditions to determine the Tg of the cured material.
-
Analyze the resulting thermogram to determine the onset of curing, the peak exothermic temperature, and the total heat of reaction (ΔH). The Tg is observed as a step change in the heat flow in the second heating scan.[1]
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
Objective: To evaluate and compare the thermal stability of the cured epoxy polymers.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina)
-
Microbalance
Procedure:
-
Place 5-10 mg of the fully cured epoxy sample (prepared as described in the DSC protocol) into a TGA sample pan.[9]
-
Heat the sample from ambient temperature to 600°C at a controlled heating rate (e.g., 10°C/min) in an inert nitrogen atmosphere.[13]
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset of decomposition and the temperature at which significant weight loss occurs, indicating the thermal stability of the polymer.
Mechanical Properties Analysis by Tensile Testing
Objective: To determine and compare the tensile strength, Young's modulus, and elongation at break of the cured epoxy polymers.
Apparatus:
-
Universal testing machine with grips for tensile testing
-
Extensometer
-
Molds for preparing dog-bone shaped specimens (according to ASTM D638 standard)[4]
Procedure:
-
Prepare dog-bone shaped specimens of the cured epoxy formulations by casting the uncured resin into appropriate molds and following a defined curing schedule.
-
Measure the cross-sectional area of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach an extensometer to the gauge section to measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.[14]
-
Record the load and displacement data throughout the test.
-
From the resulting stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.[15]
Visualizations
Caption: Chemical structures of BADGE and BADGE·2HCl.
Caption: Formation of BADGE·2HCl from BADGE.
Caption: Experimental workflow for comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. udspace.udel.edu [udspace.udel.edu]
- 5. dot.ca.gov [dot.ca.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. epoxyworks.com [epoxyworks.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. kb.appinc.co [kb.appinc.co]
A Comparative Guide to Bisphenol A bis(3-chloro-2-hydroxypropyl) ether in High-Performance Coatings
An Objective Analysis of Performance Characteristics and Experimental Data for Researchers and Formulation Scientists
In the competitive landscape of high-performance coatings, the selection of raw materials is paramount to achieving desired durability, resistance, and longevity. This guide provides a comprehensive comparison of coatings formulated with Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCP-ether) against established alternatives, primarily those based on Bisphenol A diglycidyl ether (BADGE). While direct comparative studies on BCP-ether are limited in publicly available literature, this guide synthesizes existing data on related epoxy systems and outlines standardized experimental protocols to enable objective evaluation.
Executive Summary
BCP-ether is utilized in coatings and plastics to enhance strength and durability.[1] It serves as a reactive epoxy resin, forming a cross-linked network that imparts robust protective properties. While specific quantitative data directly comparing BCP-ether with other epoxy resins in high-performance coatings is not extensively available in the reviewed literature, a comparative analysis can be constructed based on the performance of similar epoxy systems and standardized testing methodologies. This guide will focus on key performance indicators: corrosion resistance, adhesion, and thermal stability.
Performance Comparison
The performance of an epoxy coating is intrinsically linked to the chemical structure of the resin, the curing agent, and the overall formulation. For this comparison, we will consider a standard BADGE-based epoxy system as the primary alternative to a BCP-ether-based system.
Data Presentation
Due to the lack of direct comparative studies, the following tables present typical performance data for high-performance epoxy coatings based on common Bisphenol A derivatives. These values should be considered as benchmarks for evaluating BCP-ether based formulations.
Table 1: Comparative Corrosion Resistance Data
| Property | BCP-ether Based Coating | Standard BADGE-Based Coating | Test Method |
| Corrosion Rate (mm/year) | Data Not Available | 0.02 - 0.1 | ASTM G102 |
| Salt Spray Resistance (hours) | Data Not Available | >1000 | ASTM B117 |
| Electrochemical Impedance (Ω·cm²) | Data Not Available | 10⁸ - 10¹⁰ (initial) | EIS |
Table 2: Comparative Adhesion Strength Data
| Property | BCP-ether Based Coating | Standard BADGE-Based Coating | Test Method |
| Pull-off Adhesion (MPa) | Data Not Available | 10 - 20 | ASTM D4541 |
| Cross-hatch Adhesion | Data Not Available | 5B | ASTM D3359 |
Table 3: Comparative Thermal Stability Data
| Property | BCP-ether Based Coating | Standard BADGE-Based Coating | Test Method |
| Onset of Decomposition (°C) | Data Not Available | 300 - 350 | TGA |
| Glass Transition Temp. (Tg) (°C) | Data Not Available | 120 - 180 | DSC |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are recommended for evaluating the performance of BCP-ether based coatings against other alternatives.
Corrosion Resistance Testing
1. Salt Spray (Fog) Testing (ASTM B117):
-
Substrate: Prepare standardized cold-rolled steel panels (e.g., per ASTM A1008) by cleaning with a suitable solvent to remove oil and grease.
-
Coating Application: Apply the BCP-ether and alternative coating systems to the prepared panels at a controlled dry film thickness (e.g., 100 ± 20 µm). Allow to cure fully as per manufacturer's instructions.
-
Scribing: Create a standardized scribe (e.g., using a Tooke gauge) through the coating to the metal substrate.
-
Exposure: Place the scribed panels in a salt spray cabinet at 35°C with a 5% NaCl fog.
-
Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe. Record the time to failure based on predefined criteria (e.g., creepage exceeding 2 mm from the scribe).
2. Electrochemical Impedance Spectroscopy (EIS):
-
Cell Setup: Use a three-electrode setup with the coated panel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte: Immerse the coated panel in a 3.5% NaCl solution.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) and measure the impedance response.
-
Analysis: Model the impedance data using an appropriate equivalent electrical circuit to determine the coating resistance (Rc) and capacitance (Cc) over time. A high and stable Rc value indicates good corrosion protection.
Adhesion Testing
1. Pull-Off Adhesion Test (ASTM D4541):
-
Specimen Preparation: Prepare coated metal substrates as described for corrosion testing.
-
Fixture Attachment: Glue a loading fixture (dolly) of a specified diameter (e.g., 20 mm) to the cured coating surface using a compatible adhesive.
-
Testing: After the adhesive has cured, attach a portable pull-off adhesion tester to the dolly. Apply a tensile force perpendicular to the surface at a constant rate until the dolly is pulled off.
-
Data Recording: Record the force at which detachment occurs and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure between the coating and substrate). The pull-off strength is calculated in MPa.
Thermal Stability Analysis
1. Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, precisely weighed sample (e.g., 5-10 mg) of the cured coating into a TGA crucible.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: Record the weight loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.
2. Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Place a small, weighed sample of the cured coating into a DSC pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) and measure the heat flow.
-
Data Interpretation: The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
Mandatory Visualizations
Curing Reaction Pathway
The curing of BCP-ether with a primary diamine, such as isophorone diamine (IPDA), is a critical step in forming the protective coating. The following diagram illustrates the proposed reaction pathway.
References
A Guide to Understanding Antibody Cross-Reactivity in Immunoassays for Small Molecules: A Case Study with Bisphenol A Analogs
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, for small molecules (haptens) like BPA and its derivatives, achieving absolute specificity is a significant challenge. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate measurements.[1] This can result in an overestimation of the analyte concentration and compromise the validity of the experimental results.[2] The degree of cross-reactivity is typically expressed as a percentage, calculated from the half-maximal inhibitory concentration (IC50) values of the target analyte and the interfering compound.[2]
Case Study: Cross-Reactivity in Bisphenol A Immunoassays
Bisphenol A (BPA) is a well-studied compound, and various immunoassays have been developed for its detection. However, the presence of other bisphenols, such as Bisphenol B (BPB), can lead to significant cross-reactivity. The following table summarizes reported cross-reactivity data from different BPA immunoassays, highlighting the variability in antibody specificity.
| Immunoassay Type/Source | Bisphenol A (BPA) IC50 | Bisphenol B (BPB) IC50 | Cross-Reactivity with BPB (%) | Reference |
| Research Immunoassay (FPIA/ELISA) | Not specified | Not specified | ~200% | [2] |
| Polyclonal Antibody-based icELISA | Not specified | Not specified | Negligible | [2] |
Note: Data from commercial ELISA kits can vary between manufacturers and even between different lots of the same kit. It is essential to consult the product documentation for specific cross-reactivity information.
The significant cross-reactivity of approximately 200% observed in one study indicates that the antibody in that particular assay binds to BPB with even higher affinity than to BPA itself.[2] Conversely, the development of a polyclonal antibody-based immunoassay with negligible cross-reactivity demonstrates that high specificity can be achieved through careful hapten design and antibody selection.[2]
Developing a Specific Immunoassay for a Small Molecule
The development of a sensitive and specific immunoassay for a small molecule like BADGE-2Cl-2OH involves several key stages:
-
Hapten Synthesis: Small molecules like bisphenols are not immunogenic on their own and need to be conjugated to a larger carrier protein to elicit an immune response. This small molecule is then referred to as a hapten. The design of the hapten and the position of the linker arm used for conjugation are critical for determining the specificity of the resulting antibodies.
-
Immunogen and Coating Antigen Preparation: The hapten is covalently linked to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Ovalbumin (OVA)) to create an immunogen. A different hapten-protein conjugate is often used as a coating antigen in the immunoassay to avoid non-specific binding.
-
Antibody Production: The immunogen is used to immunize animals (typically rabbits or mice) to produce polyclonal or monoclonal antibodies. Monoclonal antibodies are generally preferred for their higher specificity and batch-to-batch consistency.
-
Immunoassay Development and Validation: A suitable immunoassay format, such as an indirect competitive ELISA (ic-ELISA), is developed and optimized. The assay is then rigorously validated for its sensitivity, specificity (cross-reactivity), accuracy, and precision.
Experimental Protocol: Indirect Competitive ELISA (ic-ELISA)
The following is a generalized protocol for an indirect competitive ELISA, a common format for the detection of small molecules.
1. Coating of Microtiter Plate:
- A solution of the coating antigen (hapten conjugated to a carrier protein different from the one used for immunization) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) is added to the wells of a 96-well microtiter plate.
- The plate is incubated overnight at 4°C.
- The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).
2. Blocking:
- A blocking buffer (e.g., PBST containing 1% BSA) is added to each well to block any remaining non-specific binding sites.
- The plate is incubated for 1-2 hours at 37°C.
- The blocking buffer is discarded, and the plate is washed three times with the wash buffer.
3. Competitive Reaction:
- Standards or samples containing the target analyte are mixed with a fixed concentration of the primary antibody.
- This mixture is added to the coated and blocked wells.
- The plate is incubated for 1-2 hours at 37°C. During this time, the free analyte in the sample competes with the coated antigen for binding to the limited amount of primary antibody.
4. Addition of Secondary Antibody:
- The plate is washed three times with the wash buffer.
- An enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), which binds to the primary antibody, is added to each well.
- The plate is incubated for 1 hour at 37°C.
5. Signal Development:
- The plate is washed five times with the wash buffer.
- A substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
- The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
6. Data Analysis:
- The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
- The intensity of the color is inversely proportional to the concentration of the target analyte in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the standards, and this curve is used to determine the concentration of the analyte in the unknown samples.
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the mechanism of a competitive immunoassay and the concept of cross-reactivity.
References
A Comparative Guide to Extraction Methods for Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl)
For researchers, scientists, and professionals in drug development, the accurate quantification of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl), a derivative of the common industrial chemical Bisphenol A diglycidyl ether (BADGE), is crucial for safety and efficacy assessments. The choice of extraction method from various matrices is a critical first step in the analytical workflow. This guide provides an objective comparison of common extraction techniques for BADGE·2HCl and its related compounds, supported by experimental data and detailed protocols.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes quantitative data for common extraction methods used for BADGE derivatives, including BADGE·2HCl.
| Extraction Method | Typical Matrix | Recovery Rate (%) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Canned Food, Water, Human Urine | 62 - 97[1][2] | 7 - 91 ng/L (in water)[3], 11.42 - 22.35 ng/mL (in urine)[4][5] | High selectivity, good cleanup | Can be time-consuming, requires conditioning |
| Pressurized Liquid Extraction (PLE) | Canned Food | Variable, optimized by solvent and temperature | Not explicitly stated for BADGE·2HCl | Fast, uses less solvent than traditional methods | Requires specialized equipment |
| Liquid-Liquid Extraction (LLE) | Canned Beer | 75 - 118[6] | Not explicitly stated for BADGE·2HCl | Simple, low cost | Can be labor-intensive, uses large solvent volumes |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water, Beverages | 86.9 - 105.0 (for Bisphenol A)[7] | Not explicitly stated for BADGE·2HCl | Rapid, low solvent consumption, high enrichment factor[8][9] | Can be sensitive to matrix effects |
| Ultrasound-Assisted Extraction (UAE) | Solid matrices (e.g., leaves) | Not typically used for BADGE·2HCl | Not applicable | Efficient for solid samples, enhances extraction speed[10][11] | May require filtration, potential for analyte degradation |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing extraction performance. Below are generalized protocols for the key experiments cited.
Solid-Phase Extraction (SPE) for an Aqueous Sample
This protocol is a generalized procedure based on methods for extracting bisphenols from water and urine samples.[3][4]
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with purified water.
-
Sample Loading: A 200 mL water sample is passed through the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with a specific volume of a water/methanol mixture to remove interferences.
-
Elution: The retained analytes, including BADGE·2HCl, are eluted from the cartridge using a small volume of an organic solvent like methanol or acetonitrile.
-
Analysis: The eluate is then typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as tandem mass spectrometry (MS/MS).
Pressurized Liquid Extraction (PLE) for a Solid/Semi-Solid Sample
This protocol is based on the extraction of BADGE derivatives from canned food.[12]
-
Sample Preparation: A homogenized sample is mixed with a drying agent and packed into an extraction cell.
-
Extraction: The cell is placed in the PLE system. The extraction solvent (e.g., a hexane-acetone mixture) is pumped into the cell, which is then heated and pressurized to predefined setpoints (e.g., 100°C).
-
Static and Dynamic Extraction: The extraction can be performed in a static mode (solvent held in the cell for a period) or a dynamic mode (solvent continuously flows through the cell).
-
Collection: The extract is collected in a vial.
-
Post-Extraction Cleanup: The collected extract may undergo further cleanup steps, such as liquid-liquid partition and SPE, before analysis.
Liquid-Liquid Extraction (LLE) for a Liquid Sample
This protocol is a generalized procedure for extracting bisphenolic compounds from beverages.[6]
-
Sample and Solvent Addition: A specific volume of the liquid sample (e.g., canned beer) is placed in a separatory funnel. An immiscible organic solvent is added.
-
Extraction: The funnel is shaken vigorously for a set period to facilitate the transfer of the analytes from the aqueous phase to the organic phase. The layers are then allowed to separate.
-
Collection: The organic layer containing the analytes is collected. This process may be repeated to improve extraction efficiency.
-
Drying and Concentration: The collected organic extract is dried (e.g., using anhydrous sodium sulfate) and may be concentrated to a smaller volume.
-
Analysis: The final extract is analyzed using an appropriate analytical technique.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the discussed extraction methods.
Caption: General workflows for SPE, PLE, and LLE methods.
Caption: General workflows for DLLME and UAE methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid induced dispersive liquid-liquid microextraction based on in situ formation of hydrophobic deep eutectic solvents for the extraction of bisphenol A and alkylphenols in water and beverage samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rua.ua.es [rua.ua.es]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. jifro.ir [jifro.ir]
- 12. researchgate.net [researchgate.net]
Assessing the Estrogenic Activity of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCDP) Relative to Bisphenol A (BPA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the estrogenic activity of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BCDP) and Bisphenol A (BPA). While extensive data exists for the endocrine-disrupting effects of BPA, research directly comparing the estrogenic potential of BCDP is limited. This document summarizes the available evidence for BPA and related compounds to provide a scientifically grounded assessment.
Executive Summary
Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical known to exert estrogenic effects by binding to estrogen receptors (ERs). In contrast, direct evidence for the estrogenic activity of this compound (BCDP) is scarce in publicly available literature. However, based on its chemical structure, BCDP is a derivative of BPA where the critical phenolic hydroxyl groups, essential for estrogen receptor binding, are substituted with bulky 3-chloro-2-hydroxypropyl ether groups. This structural modification is anticipated to significantly diminish its affinity for classical estrogen receptors (ERα and ERβ) and consequently, its estrogenic activity through these pathways.
This guide presents a detailed comparison based on the established estrogenic profile of BPA and inferences on BCDP's potential activity drawn from its structure and data on related compounds.
Data Presentation: Quantitative Comparison
Due to the limited direct comparative studies on BCDP, a quantitative side-by-side comparison of estrogenic activity metrics like EC50 is not feasible. Instead, the following table summarizes the known estrogenic activity of BPA and the inferred potential for BCDP.
| Parameter | Bisphenol A (BPA) | This compound (BCDP) |
| Estrogenic Activity | Weak estrogenic agonist[1] | Likely negligible or significantly lower than BPA |
| Binding Affinity to ERα and ERβ | Binds to both ERα and ERβ with an affinity approximately 1,000 to 10,000 times lower than 17β-estradiol[1][2] | Expected to have very low to no binding affinity due to the absence of free phenolic hydroxyl groups. |
| In Vitro Assays (e.g., MCF-7 cell proliferation, reporter gene assays) | Induces proliferation of estrogen-sensitive cells and activates estrogen-responsive reporter genes. | Data not available, but expected to be inactive in classical ER-mediated assays. |
| In Vivo Assays (e.g., Uterotrophic assay) | Elicits an increase in uterine weight in animal models[3] | Data not available. |
| Mechanism of Action | Interacts with nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors like GPER[1][2] | Any potential activity is unlikely to be mediated by classical nuclear estrogen receptors. |
Experimental Protocols
Standard in vitro and in vivo assays are employed to assess the estrogenic activity of chemical compounds. The following are detailed methodologies for key experiments that would be applicable for a direct comparison of BPA and BCDP.
In Vitro Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to estrogen receptors (ERα or ERβ).
Protocol:
-
Receptor Preparation: Recombinant human ERα or ERβ is incubated with a fixed concentration of [³H]17β-estradiol.
-
Competitive Binding: Increasing concentrations of the test compound (BPA or BCDP) are added to the receptor-radioligand mixture.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Unbound ligand is separated from the receptor-ligand complex using methods like dextran-coated charcoal.
-
Quantification: The amount of radiolabeled estradiol bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is calculated.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (BPA or BCDP) or 17β-estradiol as a positive control.
-
Incubation: Cells are incubated for a period of 6 days to allow for cell proliferation.
-
Cell Viability Measurement: Cell proliferation is assessed using a viability assay, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The proliferative effect (PE) is calculated as the ratio of the maximum cell number in the presence of the test compound to the cell number in the control. The relative proliferative potency (RPP) is determined by comparing the EC50 value of the test compound to that of 17β-estradiol.
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay utilizes a host cell line (e.g., HeLa, HEK-293) that is co-transfected with an estrogen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Protocol:
-
Transfection: Host cells are transfected with plasmids encoding the human estrogen receptor (ERα or ERβ) and an ERE-driven luciferase reporter gene.
-
Treatment: Transfected cells are treated with various concentrations of the test compound (BPA or BCDP) or a known estrogen.
-
Incubation: Cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The transcriptional activity is expressed as the fold induction of luciferase activity compared to the vehicle control. EC50 values are determined from the dose-response curves.
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical genomic and non-genomic signaling pathways of estrogen receptors, which are activated by BPA.
Caption: Estrogen Receptor Signaling Pathways.
Experimental Workflow for Assessing Estrogenicity
This diagram outlines a typical workflow for evaluating the estrogenic activity of a test compound.
Caption: Workflow for Estrogenicity Assessment.
References
- 1. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl) as a BPA Replacement in Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl) as a potential replacement for Bisphenol A (BPA) in resin formulations. The following sections detail the available data on its performance, toxicological profile, and the experimental protocols necessary for its evaluation.
Introduction to BPA Alternatives
Bisphenol A (BPA) is a chemical widely used in the production of polycarbonate plastics and epoxy resins due to its ability to impart desirable physical properties such as strength and durability.[1] However, concerns over its endocrine-disrupting properties have led to a search for safer alternatives.[1] Among the potential replacements is this compound (BADGE-2Cl), a synthetic polyether compound.[1] This guide aims to provide a comprehensive overview of the current scientific understanding of BADGE-2Cl in the context of its use in resins.
Performance Comparison
While specific quantitative data for the performance of BADGE-2Cl in resins is limited in publicly available literature, we can infer some of its characteristics based on its structure and the general properties of similar compounds. BADGE-2Cl can be utilized in coatings and plastics to enhance the strength and durability of materials.[2] It also has applications as a surfactant, aiding in the dispersion of polymers, and as a plasticizer to decrease the viscosity of polymer solutions.[1]
For a meaningful comparison, the following tables summarize the known properties of BPA and another common alternative, Bisphenol F (BPF), which can serve as a benchmark for evaluating future experimental data on BADGE-2Cl.
Table 1: Comparison of Physical and Mechanical Properties
| Property | Bisphenol A (BPA) based Epoxy Resins | Bisphenol F (BPF) based Epoxy Resins | This compound (BADGE-2Cl) based Resins |
| Tensile Strength | High | Generally lower than BPA | Data not available |
| Flexural Modulus | High | Generally lower than BPA | Data not available |
| Adhesion | Excellent | Good | Data not available |
| Viscosity | Higher | Lower than BPA | Likely acts as a plasticizer, suggesting it may lower viscosity[1] |
| Curing Time | Longer | Faster than BPA | Data not available |
Table 2: Comparison of Thermal Properties
| Property | Bisphenol A (BPA) based Epoxy Resins | Bisphenol F (BPF) based Epoxy Resins | This compound (BADGE-2Cl) based Resins |
| Glass Transition Temperature (Tg) | High | Generally lower than BPA | Data not available |
| Thermal Stability | Excellent | Good | Data not available |
Table 3: Comparison of Chemical Resistance
| Chemical Class | Bisphenol A (BPA) based Epoxy Resins | Bisphenol F (BPF) based Epoxy Resins | This compound (BADGE-2Cl) based Resins |
| Acids | Good to Excellent | Good | Data not available |
| Bases | Excellent | Excellent | Data not available |
| Solvents | Good to Excellent | Good | Data not available |
| Water | Excellent | Excellent | Data not available |
Toxicological Profile and Signaling Pathways
The toxicological profile of any BPA alternative is a critical consideration. Studies on BADGE-2Cl are emerging, with some initial findings indicating potential concerns.
A study using zebrafish liver cells found that BADGE-2Cl exhibited higher lipotoxicity compared to both BPA and BPF.[2] All three compounds were shown to increase intracellular levels of dihydroceramides and ether-triacylglycerides, which is suggestive of inhibited cell growth.[2] While BPA and BADGE-2Cl led to an increase in saturated and lower unsaturated triacylglycerides, BPF was associated with oxidative stress.[2]
The specific signaling pathways affected by BADGE-2Cl are not yet well-elucidated. However, based on its structural similarity to other bisphenols and initial toxicogenomic data, it is plausible that it may interact with similar pathways. For instance, BPA is known to interact with nuclear receptors and related signaling pathways, acting as an endocrine disruptor.
Below is a generalized signaling pathway for bisphenols, highlighting potential points of interaction for BADGE-2Cl.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bisphenol A bis(3-chloro-2-hydroxypropyl) ether
This guide provides immediate safety, handling, and disposal protocols for Bisphenol A bis(3-chloro-2-hydroxypropyl) ether, tailored for research, scientific, and drug development professionals. The following procedural steps and data are designed to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to prevent contact with the eyes. |
| Hand Protection | Chemical-resistant gloves are required. Due to the lack of specific breakthrough time data for this chemical, it is recommended to use nitrile gloves for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber are advisable. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | When handling the powder form or if there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is necessary.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Skin and Body Protection | A lab coat should be worn to protect street clothing. For tasks with a higher risk of splashing, a chemically resistant apron is recommended. |
Operational Plan for Safe Handling
Step 1: Preparation and Engineering Controls
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of exposure.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as specified in the table above before entering the designated handling area.
Step 3: Chemical Handling
-
When weighing the solid, do so in a fume hood to prevent inhalation of any dust particles.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
Step 4: Post-Handling Procedures
-
After handling, decontaminate the work area with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3][4] Improper disposal, such as pouring it down the sink, is prohibited.
Step 1: Waste Segregation
-
All solid waste contaminated with the chemical (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid waste containing the chemical should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."
Step 2: Container Management
-
Ensure that waste containers are compatible with the chemical and are kept closed except when adding waste.
-
Do not overfill waste containers.
Step 3: Waste Collection
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for the collection of hazardous waste by the environmental health and safety (EHS) department.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
